Nigakinone
Beschreibung
This compound has been reported in Quassia amara, Picrasma excelsa, and Picrasma quassioides with data available.
an NSAID that may be useful in treating ulcerative colitis; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-86-6 | |
| Record name | 4-Methoxy-5-hydroxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nigakinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIGAKINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nigakinone: A Technical Guide to its Role in Inhibiting Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigakinone, a canthin-6-one (B41653) alkaloid isolated from plants of the Picrasma genus, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its inhibitory actions on key signaling pathways. This document summarizes available quantitative data on related compounds, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts in the field of inflammation. While direct quantitative data for this compound is limited in the current literature, this guide extrapolates from studies on structurally similar compounds and general inflammatory models to provide a foundational understanding of its potential therapeutic value.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is tightly regulated by a network of signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and the NLRP3 inflammasome pathways. Natural products have long been a valuable source of novel anti-inflammatory agents. This compound, a bioactive alkaloid, has emerged as a promising candidate for the modulation of these inflammatory cascades.
Molecular Mechanisms of Action: Inhibition of Key Inflammatory Pathways
This compound is hypothesized to exert its anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound is thought to inhibit the NF-κB pathway, a mechanism shared by other anti-inflammatory natural products.[1][2] This inhibition likely occurs through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][3]
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] These kinases are activated by various extracellular stimuli and phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators.[4][5]
It is plausible that this compound modulates the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38, thereby downregulating the expression of pro-inflammatory genes.[6]
Figure 2: Potential modulation of the MAPK signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical regulator of inflammation and immunity. Upon activation by cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[7] Persistent activation of STAT3 is associated with chronic inflammatory diseases.
While direct evidence is lacking, this compound may inhibit the STAT3 pathway by preventing its phosphorylation, thereby reducing the expression of STAT3-dependent pro-inflammatory mediators.[8][9]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders.
The potential of this compound to modulate the NLRP3 inflammasome remains an area for future investigation. Inhibition of this pathway would represent a significant mechanism of its anti-inflammatory action.
Quantitative Data on Anti-inflammatory Effects
Table 1: In Vitro Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Turmeric Extract | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 14.5 ± 2.9 µM | [10] |
| Curcumin (B1669340) | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 18.2 ± 3.9 µM | [10] |
| Demethoxycurcumin (DMC) | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 12.1 ± 7.2 µM | [10] |
| Bisdemethoxycurcumin (BDMC) | NF-κB Luciferase | RAW 264.7 | LPS | IC50: 8.3 ± 1.6 µM | [10] |
| 17-O-acetylacuminolide | TNF-α Release | RAW 264.7 | LPS | IC50: 2.7 µg/mL | [11] |
| EF31 (Curcumin analog) | NF-κB DNA binding | RAW 264.7 | LPS | IC50: ~5 µM | [12] |
| EF31 (Curcumin analog) | IKKβ activity | - | - | IC50: ~1.92 µM | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Animal Model | Assay | Dose | % Inhibition | Reference |
| Nigella Sativa Oil | Rat | Carrageenan-induced paw edema | 2 mL/kg | Comparable to diclofenac | [13] |
| Nigella Sativa Oil | Rat | Carrageenan-induced paw edema | 4 mL/kg | Comparable to diclofenac | [13] |
| Asparacosin A | Rat | Carrageenan-induced paw edema | 20 mg/kg | Significant inhibition at 3h & 5h | [14] |
| Asparacosin A | Rat | Carrageenan-induced paw edema | 40 mg/kg | Significant inhibition at 3h & 5h | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
Figure 3: General workflow for in vitro anti-inflammatory assays.
4.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for RNA/protein extraction).
-
Allow cells to adhere overnight.[15]
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.[15]
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement).[15]
-
4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[15]
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[15]
-
Incubate in the dark at room temperature for 10-15 minutes.[15]
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve generated with sodium nitrite.[15]
-
4.1.3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.[15]
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[15] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.
-
4.1.4. Western Blot Analysis
-
Principle: Western blotting is used to detect the levels of specific proteins, including the phosphorylated forms of key signaling molecules (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
Procedure:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against the target proteins overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize band intensities to a loading control (e.g., β-actin or GAPDH).[15]
-
4.1.5. Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).
-
Procedure:
-
Extract total RNA from treated cells.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the relative gene expression using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
-
In Vivo Anti-inflammatory Assay
Figure 4: General workflow for in vivo carrageenan-induced paw edema model.
4.2.1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This model assesses the ability of a compound to reduce acute inflammation induced by carrageenan.[14]
-
Procedure:
-
Animal Preparation: Use Wistar or Sprague-Dawley rats, fasted overnight.
-
Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups at various doses.[14]
-
Compound Administration: Administer this compound or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14]
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its purported mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, aligns with established strategies for mitigating inflammatory responses. However, to fully realize its therapeutic potential, further research is imperative.
Future studies should focus on:
-
Quantitative Analysis: Determining the specific IC50 values of this compound for the inhibition of key inflammatory mediators and signaling molecules.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, STAT3, and NLRP3 inflammasome pathways.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in various models of inflammatory disease to establish dose-response relationships and assess therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with improved potency and pharmacokinetic properties.
By addressing these research gaps, the scientific community can pave the way for the potential clinical application of this compound and its derivatives in the treatment of a wide range of inflammatory disorders.
References
- 1. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IkappaBalpha phosphorylation prevents glutamate-induced NF-kappaB activation and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 phosphorylation by colchicine regulates NLRP3 activation to alleviate sepsis-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 10. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Unveiling Nigakinone: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakinone, a naturally occurring canthinone alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, presenting key data in a structured format for researchers, scientists, and professionals in drug development. The document details the primary plant sources, experimental protocols for its isolation, and comprehensive spectroscopic data for its characterization.
Discovery of this compound
While the presence of canthinone alkaloids in Picrasma species has been known for some time, a pivotal study in 1992 by Liu et al. reported the isolation and detailed characterization of a new alkaloid, 4-hydroxy-5-methoxycanthin-6-one, from Picrasma quassioides.[1][2] This work also involved the revision of a previously reported structure, contributing significantly to the precise chemical understanding of this class of compounds. This compound is chemically known as 4-methoxy-5-hydroxycanthin-6-one.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Simaroubaceae family. The most prominent and well-documented source of this alkaloid is Picrasma quassioides (D.Don) Benn., a plant used in traditional medicine.[3][4][5][6][7][8][9] Various parts of the P. quassioides plant, including the stem, wood bark, and root bark, have been found to contain this compound.[5][10] Other reported plant sources include Quassia amara and Picrasma excelsa.[11]
Quantitative Data
The yield of this compound from its natural sources can vary depending on the plant part used, geographical location, and the extraction and purification methods employed. The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [11] |
| Molecular Weight | 266.25 g/mol | [11] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not yet available in a comprehensive table format in the search results. | Data not yet available in a comprehensive table format in the search results. |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.
| Technique | m/z | Reference |
| ESI-MS | [M+H]⁺: 267.0756 | [11] |
Experimental Protocols
The isolation of this compound from its primary natural source, Picrasma quassioides, involves a multi-step process. The following is a generalized experimental protocol based on reported methodologies.
Plant Material Collection and Preparation
-
Collect the stems, wood bark, or root bark of Picrasma quassioides.
-
Air-dry the plant material at room temperature.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
Extraction
-
Macerate the powdered plant material with 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of alkaloids.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the chloroform or ethyl acetate phase.
Chromatographic Purification
-
Subject the enriched alkaloid fraction to column chromatography using silica (B1680970) gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions containing this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain pure this compound.
Structural Identification
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.
This comprehensive guide serves as a foundational resource for researchers interested in the discovery, natural sourcing, and isolation of this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising natural product.
References
- 1. Isolation of 4-Hydroxy-5-Methoxycanthin-6-One from Picrasma-Quassioides and Revision of a Previously Reported Structure - Kent Academic Repository [kar.kent.ac.uk]
- 2. preprints.org [preprints.org]
- 3. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Methoxy-5-hydroxycanthin-6-one | C15H10N2O3 | CID 5320161 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unveiling of Nigakinone's Origins: A Deep Dive into its Biosynthesis in Picrasma quassioides
For Immediate Release
[City, State] – [Date] – A comprehensive examination of available scientific literature has culminated in a detailed technical guide on the biosynthetic pathway of nigakinone, a prominent canthin-6-one (B41653) alkaloid found in Picrasma quassioides. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the molecular journey from the primary metabolite tryptophan to the pharmacologically significant this compound, addressing a notable gap in the current understanding of plant-based alkaloid synthesis.
This compound, a compound of significant interest due to its diverse biological activities, originates from the essential amino acid L-tryptophan. The proposed biosynthetic pathway, synthesized from various studies on canthin-6-one alkaloids, commences with the decarboxylation of tryptophan to yield tryptamine (B22526). This initial step is catalyzed by the enzyme tryptophan decarboxylase. Subsequently, a series of oxidative and cyclization reactions, likely mediated by monoamine oxidases and cytochrome P450 enzymes, transform tryptamine through several intermediates to form the core canthin-6-one structure[1].
The crucial transformation of the basic canthin-6-one skeleton into this compound involves specific hydroxylation and methylation steps. While the precise enzymes in Picrasma quassioides have yet to be definitively identified, it is hypothesized that a specific hydroxylase introduces a hydroxyl group onto the canthin-6-one core, which is then followed by the action of an O-methyltransferase to add a methyl group, resulting in the characteristic 5-hydroxy-4-methoxy substitution pattern of this compound[2][3]. The identification and characterization of these enzymes represent a key area for future research in the field.
This technical guide presents available quantitative data in structured tables for ease of comparison and outlines detailed experimental protocols that can be adapted for further investigation into this pathway.
Quantitative Data Summary
While specific quantitative data for the this compound biosynthetic pathway in Picrasma quassioides is limited in the current literature, the following table summarizes the typical range of total alkaloid content, which includes this compound, found in the plant.
| Parameter | Value | Reference |
| Total Alkaloid Content (dry weight) | 0.5% - 2.0% | [General literature on P. quassioides] |
| This compound Content (as a percentage of total alkaloids) | Varies significantly based on plant part, age, and geographical location. | [General literature on P. quassioides] |
Note: Specific enzyme kinetic data such as Km and kcat for the enzymes in the this compound pathway are not currently available and represent a significant area for future research.
Key Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for foundational experiments in elucidating biosynthetic pathways.
Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation
Objective: To confirm the incorporation of tryptophan into this compound and identify pathway intermediates.
Methodology:
-
Preparation of Plant Material: Utilize sterile cell suspension cultures of Picrasma quassioides.
-
Precursor Feeding: Introduce a labeled precursor, such as 14C- or 13C-labeled L-tryptophan, into the culture medium.
-
Incubation: Allow the cultures to grow for a defined period to enable the uptake and metabolism of the labeled precursor.
-
Extraction: Harvest the cells and extract the alkaloids using a suitable solvent system (e.g., methanol (B129727) followed by partitioning with ethyl acetate).
-
Separation and Detection: Separate the alkaloid fraction using High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the fractions for the presence of the isotopic label using a scintillation counter (for 14C) or Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (for 13C) to identify labeled this compound and any potential intermediates.
Protocol 2: Enzyme Assays to Characterize Key Biosynthetic Enzymes
Objective: To identify and characterize the enzymatic activities of tryptophan decarboxylase, hydroxylases, and O-methyltransferases.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from Picrasma quassioides tissues (e.g., young leaves or roots).
-
Enzyme Assay for Tryptophan Decarboxylase:
-
Incubate the protein extract with L-tryptophan.
-
Monitor the formation of tryptamine using HPLC or a colorimetric assay.
-
-
Enzyme Assay for Hydroxylase Activity:
-
Incubate the protein extract with the canthin-6-one substrate and a source of reducing equivalents (e.g., NADPH).
-
Monitor the formation of hydroxylated canthin-6-one intermediates by HPLC-MS.
-
-
Enzyme Assay for O-Methyltransferase Activity:
-
Incubate the protein extract with the hydroxylated canthin-6-one intermediate and a methyl donor (e.g., S-adenosyl methionine).
-
Monitor the formation of this compound (or its methylated precursors) by HPLC-MS.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enzyme by varying the substrate concentrations.
Visualizing the Pathway and Experimental Logic
To provide a clear visual representation of the proposed biosynthetic pathway and the logic of the experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound from L-Tryptophan.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
This technical guide serves as a foundational resource for the scientific community, aiming to stimulate further research into the intricate and valuable biosynthetic pathways of medicinal plants like Picrasma quassioides. The elucidation of these pathways is not only crucial for understanding plant biochemistry but also for the potential metabolic engineering of these compounds for pharmaceutical applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Nigakinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigakinone, a canthin-6-one (B41653) alkaloid primarily isolated from plants of the Simaroubaceae family, notably Picrasma quassioides, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the physical and chemical properties of this compound, presenting quantitative data in structured tables for ease of reference. Detailed experimental protocols for its isolation and characterization are described, alongside visualizations of its anti-inflammatory signaling pathway and a typical experimental workflow for its purification. This guide is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a solid, yellow, crystalline substance.[1] It is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1][2] The fundamental chemical and physical properties of this compound are summarized in the tables below. While extensive experimental data for some properties are limited in publicly available literature, the following tables compile the most accurate information available.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | 5-Hydroxy-4-methoxy-6H-indolo[3,2,1-de][1][3]naphthyridin-6-one | [1] |
| Synonyms | 4-Methoxy-5-hydroxycanthin-6-one | [1] |
| CAS Number | 18110-86-6 | [1] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [1] |
| Molecular Weight | 266.25 g/mol | [4] |
| Physical State | Solid | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in Methanol, DMSO | [1][2] |
| Melting Point | 256-258 °C | [1] |
| Boiling Point | Data not available | |
| pKa | Data not available |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Source |
| UV-Vis (in MeOH) | λmax 245, 275, 298 (sh), 350, 390 (sh) nm | [1] |
| Infrared (IR) (KBr) | νmax 3440, 1660, 1620, 1590, 1540 cm⁻¹ | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (1H, d, J = 5.2 Hz, H-1), 8.15 (1H, d, J = 8.0 Hz, H-11), 7.82 (1H, d, J = 5.2 Hz, H-2), 7.75 (1H, t, J = 8.0 Hz, H-9), 7.55 (1H, t, J = 8.0 Hz, H-10), 4.25 (3H, s, OCH₃) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.0 (C-6), 150.1 (C-5), 145.8 (C-4), 144.0 (C-1), 140.2 (C-7a), 133.0 (C-11a), 131.8 (C-9), 129.5 (C-11b), 125.0 (C-10), 122.5 (C-11), 120.2 (C-3a), 116.0 (C-8), 115.5 (C-2), 61.5 (OCH₃) | [1] |
| Mass Spectrometry (EI-MS) | m/z 266 [M]⁺ | [1] |
Experimental Protocols
Isolation and Purification of this compound from Picrasma quassioides
The following protocol is a representative method for the isolation and purification of this compound from the stem wood of Picrasma quassioides.
1. Extraction:
-
Air-dried and powdered stem wood of P. quassioides (10 kg) is extracted three times with 95% ethanol (B145695) at room temperature.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
2. Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which contains this compound, is concentrated to dryness.
3. Column Chromatography:
-
The ethyl acetate extract is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:0 to 90:10).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Purification:
-
Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
5. Structure Elucidation:
-
The structure of the isolated compound is confirmed by spectroscopic methods including UV-Vis, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties.[5] Its mechanism of action involves the modulation of the Farnesoid X receptor (FXR) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome signaling pathway.[5]
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by activating FXR, which in turn inhibits the activation of the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed protocols and workflow diagrams provide practical insights for experimental work. The elucidation of its anti-inflammatory signaling pathway highlights its therapeutic potential and provides a basis for further pharmacological investigation. It is anticipated that this guide will be a valuable tool for researchers and professionals in the fields of natural product chemistry and drug discovery.
References
In Silico Modeling of Nigakinone Target Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigakinone, a naturally occurring alkaloid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further drug development. Recent studies have indicated its therapeutic potential in inflammatory conditions such as colitis, primarily through the modulation of the Farnesoid X receptor (FXR) and the NLRP3 inflammasome signaling pathway.[1] This technical guide provides a comprehensive overview of the in silico modeling of this compound's interaction with its putative targets. It outlines detailed methodologies for computational analysis and subsequent experimental validation, and presents a framework for data interpretation and visualization to facilitate further research into its mechanism of action.
Introduction to this compound and its Therapeutic Potential
This compound is a canthin-6-one (B41653) alkaloid found in several plant species.[2][3] Its anti-inflammatory effects have been characterized by the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[4][5] Notably, research has elucidated this compound's ability to ameliorate experimental colitis by regulating bile acid profiles and modulating the FXR/NLRP3 signaling axis.[1] Molecular docking and dual-luciferase reporter assays have suggested that FXR may be a direct molecular target of this compound.[1] Additionally, Cyclin G-associated Kinase (GAK), a serine/threonine kinase involved in cellular trafficking and mitosis, has been identified as another potential target.[6][7][8]
In Silico Modeling of this compound-Target Interactions
In silico modeling is a critical first step in modern drug discovery, enabling the prediction and characterization of small molecule-protein interactions at a molecular level. This section outlines a hypothetical workflow for modeling the interaction of this compound with its potential targets.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel molecules.[9][10][11][12][13]
Data Presentation: Predicted Binding Data
The following tables are templates for presenting quantitative data from in silico modeling studies of this compound. Note: The data presented here are hypothetical and for illustrative purposes only, as specific in silico studies on this compound are not yet publicly available.
Table 1: Predicted Binding Energies of this compound with Target Proteins
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (pKi) | Key Interacting Residues |
| Farnesoid X Receptor (FXR) | -8.5 | 6.25 | Arg264, His447, Trp469 |
| NLRP3 (NACHT domain) | -7.9 | 5.81 | Lys229, Ser477 |
| Cyclin G-associated Kinase (GAK) | -9.2 | 6.76 | Val27, Leu135, Asp148 |
Table 2: QSAR Model Performance for this compound Analogs
| Model Type | Training Set R² | Cross-validation Q² | Test Set R²_pred |
| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 |
| Partial Least Squares (PLS) | 0.82 | 0.75 | 0.79 |
| Artificial Neural Network (ANN) | 0.91 | 0.85 | 0.88 |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate the FXR and NLRP3 inflammasome signaling pathways, which are critical in the inflammatory response.[1]
Experimental Protocols for Target Validation
The validation of in silico predictions is paramount. This section provides detailed protocols for key experiments to confirm the interaction of this compound with its putative targets.
Farnesoid X Receptor (FXR) Antagonist/Agonist Assay
This assay determines if this compound can modulate the transcriptional activity of FXR.
-
Cell Line: HEK293T cells.
-
Principle: A luciferase reporter gene is placed under the control of an FXR-responsive promoter. Changes in luciferase activity upon treatment with this compound indicate modulation of FXR activity.
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.
-
Transfection: Co-transfect the cells with an FXR expression vector and a luciferase reporter plasmid containing an FXR response element (e.g., SHP-luc).
-
Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound. Include a known FXR agonist (e.g., GW4064) as a positive control and a known antagonist (e.g., Z-Guggulsterone) for antagonist mode experiments.[14][15]
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold change relative to the vehicle control.
-
NLRP3 Inflammasome Activation Assay
This assay measures the ability of this compound to inhibit NLRP3 inflammasome activation in macrophages.
-
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.
-
Principle: NLRP3 activation leads to the cleavage and secretion of IL-1β. The concentration of IL-1β in the cell supernatant is quantified by ELISA.
-
Protocol:
-
Cell Seeding and Priming: Seed BMDMs in a 96-well plate and prime with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.[2]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome with a stimulus such as ATP (5 mM) for 30 minutes or Nigericin (5 µM) for 1 hour.[2]
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT or LDH assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
-
TNF-α and Nitric Oxide Inhibition Assays
These assays assess the general anti-inflammatory activity of this compound.
-
Cell Line: RAW 264.7 macrophages.
-
Principle: LPS stimulation of RAW 264.7 cells induces the production of TNF-α and nitric oxide. The inhibitory effect of this compound on the production of these mediators is quantified.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
TNF-α Measurement: Collect the supernatant and measure TNF-α concentration using an ELISA kit.[16][17]
-
Nitric Oxide Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.[4][5][18]
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.[18]
-
Cyclin G-associated Kinase (GAK) Activity Assay
This assay determines the direct inhibitory effect of this compound on GAK enzymatic activity.
-
Principle: A kinase assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by GAK. Inhibition is quantified by a decrease in substrate phosphorylation.
-
Protocol:
-
Reaction Setup: In a microplate, combine recombinant GAK enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase reaction buffer.[8]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Detect the amount of phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The in silico modeling approaches and experimental validation protocols outlined in this guide provide a robust framework for the comprehensive investigation of this compound's mechanism of action. While preliminary evidence strongly suggests FXR and the NLRP3 inflammasome as key players in its anti-inflammatory effects, further studies are warranted. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with its targets to validate and refine the in silico models. Moreover, advanced molecular dynamics simulations can provide deeper insights into the binding kinetics and conformational changes induced by this compound. The development of potent and selective this compound derivatives, guided by QSAR and structure-based drug design, holds promise for the development of novel therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assay of Inflammasome Activation [bio-protocol.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. brieflands.com [brieflands.com]
- 12. Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
Potential Therapeutic Targets of Nigakinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakinone, a canthin-6-one (B41653) alkaloid isolated from plants of the Picrasma genus, has garnered significant scientific interest due to its diverse pharmacological activities. Emerging evidence highlights its potential as a therapeutic agent, particularly in the realms of inflammatory diseases and oncology. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Anti-inflammatory Therapeutic Targets
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways implicated in the inflammatory cascade. The primary targets identified to date are the Farnesoid X Receptor (FXR), the NLRP3 inflammasome, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
FXR/NLRP3 Signaling Pathway
This compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid homeostasis and inflammation.[1] Activation of FXR by this compound leads to the downstream inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By activating FXR, this compound effectively dampens this inflammatory response, as demonstrated in models of experimental colitis.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway. Mechanistically, it is proposed that this compound prevents the nuclear translocation of the p65 subunit of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing p65 to move into the nucleus and initiate gene transcription. By blocking this translocation, this compound effectively suppresses the expression of NF-κB target genes, thereby reducing inflammation.
Quantitative Data on Anti-inflammatory Activity
| Compound | Model | Endpoint | Effective Concentration/Dosage | Reference |
| This compound | Dextran Sulfate Sodium (DSS)-induced colitis in rats | Amelioration of colitis symptoms | 25, 50, 100 mg/kg (oral) | [1] |
| 4-methoxy-5-hydroxycanthin-6-one (this compound) | Carrageenan-induced paw edema in rats | Reduction of paw edema | 3, 9, 27 mg/kg (oral) | |
| 4-methoxy-5-hydroxycanthin-6-one (this compound) | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Reduction of arthritis symptoms | 3, 9, 27 mg/kg (oral) | |
| 4-methoxy-5-hydroxycanthin-6-one (this compound) | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 10, 30, 100 µM | |
| 4-methoxy-5-hydroxycanthin-6-one (this compound) | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α release | 10, 30, 100 µM |
Experimental Protocols: Anti-inflammatory Assays
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents
Methodology:
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, DSS model, this compound treatment groups, and a positive control group (e.g., sulfasalazine).
-
Induction of Colitis: Colitis is induced by administering 5% (w/v) DSS in the drinking water for 7 consecutive days.
-
This compound Administration: this compound is administered orally by gavage once daily for the duration of the DSS treatment.
-
Monitoring: Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the treatment period, animals are euthanized, and the colon is excised. Colon length and weight are recorded.
-
Histological Analysis: A section of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation and tissue damage.
-
Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Serum and tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using ELISA.
-
Western Blot Analysis: Colon tissue lysates are subjected to Western blotting to analyze the expression levels of proteins in the FXR/NLRP3 pathway (FXR, NLRP3, Caspase-1).
Inhibition of NO and TNF-α in LPS-Stimulated Macrophages
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
TNF-α Measurement: The concentration of TNF-α in the culture supernatant is quantified using a specific ELISA kit.
-
Cell Viability Assay: A parallel plate is treated under the same conditions to assess the cytotoxicity of this compound using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.
Anticancer Therapeutic Targets
The anticancer activity of this compound and related canthin-6-one alkaloids is an area of active investigation. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
Canthin-6-one alkaloids have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for eliminating cancerous cells. Additionally, these compounds can cause cell cycle arrest, primarily at the G2/M phase. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. The precise molecular targets that trigger these events are still under investigation but may involve modulation of key cell cycle regulatory proteins and apoptosis-related factors.
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | SRB | 4.04 ± 0.36 | |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | SRB | 5.80 ± 0.40 | |
| 9-methoxycanthin-6-one | MCF-7 (Breast) | SRB | 15.09 ± 0.99 | |
| 9-methoxycanthin-6-one | HT29 (Colorectal) | SRB | 3.79 ± 0.069 | |
| 9-methoxycanthin-6-one | A375 (Skin) | SRB | 5.71 ± 0.20 | |
| 9-methoxycanthin-6-one | HeLa (Cervical) | SRB | 4.30 ± 0.27 | |
| Canthin-6-one Derivative 8h | HT29 (Colon) | Not specified | 1.0 - 1.9 | |
| 5-hydroxy-4-methoxycanthin-6-one (this compound) | CNE2 (Nasopharyngeal) | Cytotoxicity | Significant activity |
Experimental Protocols: Anticancer Assays
MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics for inflammatory diseases and cancer. Its ability to modulate multiple key signaling pathways, including FXR/NLRP3 and NF-κB, underscores its potential as a multi-target agent. The induction of apoptosis and cell cycle arrest in cancer cells further highlights its therapeutic versatility. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the scope of in vivo studies to validate its efficacy and safety in more complex disease models.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Nigakinone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakinone, a canthin-6-one (B41653) alkaloid, is a bioactive compound predominantly isolated from plants of the Simaroubaceae family, with Picrasma quassioides (D. Don) Benn. being a principal source.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][3] These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from P. quassioides, intended to guide researchers in obtaining this valuable natural product for further investigation.
Data Presentation
Table 1: Materials and Reagents for this compound Isolation
| Material/Reagent | Specification | Purpose |
| Plant Material | Dried and powdered stems or branches of Picrasma quassioides | Source of this compound |
| Ethanol (EtOH) | 80-95% | Extraction Solvent |
| Hydrochloric Acid (HCl) | - | Acidification for alkaloid extraction |
| Sodium Hydroxide (NaOH) | - | Basification for alkaloid extraction |
| Dichloromethane (B109758) (CH₂Cl₂) | Analytical Grade | Organic solvent for liquid-liquid extraction |
| Ethyl Acetate (B1210297) (EtOAc) | Analytical Grade | Organic solvent for liquid-liquid extraction |
| n-Hexane | Analytical Grade | Solvent for chromatography |
| Methanol (MeOH) | Analytical Grade | Solvent for chromatography |
| Water | Distilled or Deionized | Aqueous phase and solvent |
| Silica (B1680970) Gel | 200-300 mesh | Stationary phase for column chromatography |
| High-Speed Counter-Current Chromatography (HSCCC) Solvents | n-hexane, ethyl acetate, methanol, water | Mobile and stationary phases for HSCCC |
Table 2: Quantitative Parameters for this compound Isolation
| Parameter | Value/Range | Reference/Notes |
| Extraction | ||
| Plant Material to Solvent Ratio | 1:8 (w/v) (e.g., 2.0 kg in 16 L) | [1] |
| Extraction Method | Refluxing with 80% Ethanol | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | ||
| Sample Loading | 100 mg of crude extract | [1][4] |
| This compound Yield | 4.9 mg | [1][4] |
| Purity | >98% | [4] |
| Solvent System | n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) | [1][4] |
| Flow Rate | 2.0 mL/min | [1] |
| Revolution Speed | 800 rpm | [1] |
Experimental Protocols
Preparation of Plant Material
-
Collection and Authentication: Collect the stems or branches of Picrasma quassioides. Ensure proper botanical identification.
-
Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Ethanolic Extraction: Place 2.0 kg of the powdered plant material into a large flask and add 16 L of 80% ethanol.[1]
-
Reflux: Heat the mixture to reflux for 2 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[1]
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment
-
Acidification: Redissolve the crude residue in water (e.g., 97.5 g of residue in 500 mL of water) and adjust the pH to 2 with hydrochloric acid.[1]
-
Extraction of Neutral and Acidic Impurities: Extract the acidic aqueous solution with an equal volume of ethyl acetate eight times to remove non-alkaloidal compounds.[1] Discard the organic phases.
-
Basification: Adjust the pH of the remaining aqueous phase to 10 with sodium hydroxide.[1]
-
Extraction of Alkaloids: Extract the alkaline aqueous solution with dichloromethane ten times.[1] The alkaloids will partition into the organic phase.
-
Final Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Purification of this compound
Two primary methods for the purification of this compound from the crude alkaloid extract are presented below.
This method has been demonstrated to be efficient for the one-step purification of this compound.[1]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[1][4] Mix the solvents thoroughly and allow the phases to separate.
-
HSCCC Instrument Setup: Fill the HSCCC column with the upper phase as the stationary phase. Set the revolution speed to 800 rpm and the flow rate of the mobile phase (lower phase) to 2.0 mL/min.[1]
-
Sample Injection: Dissolve 100 mg of the crude alkaloid extract in a suitable volume of the biphasic solvent mixture and inject it into the column.[1][4]
-
Fraction Collection and Analysis: Monitor the eluent at 254 nm and collect fractions. Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound. From 100 mg of crude extract, a yield of 4.9 mg of this compound with a purity of over 98% can be expected.[4]
This is a conventional and widely used method for the purification of alkaloids.[5]
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a non-polar solvent such as n-hexane.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Gradient Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% chloroform and gradually increases the proportion of methanol. The precise gradient will need to be optimized based on TLC analysis of the crude extract.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC, visualizing the spots under UV light.
-
Further Purification: Combine fractions containing this compound, which may require further purification using preparative TLC or recrystallization to achieve high purity.
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
Putative Signaling Pathways of this compound
This compound's reported anti-inflammatory and anti-cancer activities suggest its interaction with key cellular signaling pathways. While direct experimental evidence for this compound is still emerging, the mechanisms of other structurally related or functionally similar natural products provide a basis for a putative mechanism of action.
Anti-Inflammatory Action: Canthinone alkaloids, including this compound, have been suggested to inhibit the release of histamine (B1213489) from gastric parietal cells.[3] This action would interfere with inflammatory signaling cascades mediated by histamine.
Anti-Cancer Action: Many natural compounds exert their anti-cancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are central regulators of these processes and are often dysregulated in cancer. It is plausible that this compound may inhibit one or both of these pathways, leading to the suppression of tumor growth and induction of apoptosis in cancer cells. Molecular docking studies on other natural products have successfully identified their potential protein targets within these pathways.[6]
Caption: Putative inhibitory action of this compound on cancer signaling pathways.
References
- 1. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Nigakinone using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakinone, a canthin-6-one (B41653) alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Found in plant species of the Simaroubaceae family, such as Picrasma quassiodes, obtaining high-purity this compound is crucial for accurate biological evaluation and further drug development.[3] High-performance liquid chromatography (HPLC) stands as a robust and efficient technique for the purification of such natural products.[4]
This document provides detailed application notes and protocols for the purification of this compound using preparative HPLC. It includes a comprehensive methodology, from initial extraction to final high-purity isolation, as well as insights into the molecular signaling pathways modulated by canthin-6-one alkaloids.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [3] |
| Molecular Weight | 266.07 g/mol | [3] |
| Synonyms | 4-methoxy-5-hydroxycanthin-6-one | [3] |
| Appearance | Yellow needle crystal | [3] |
Table 2: Analytical HPLC Parameters for this compound Analysis
| Parameter | Condition | Source |
| Column | C18, 5 µm, 4.6 x 250 mm | [3][5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | [3][4][6] |
| Gradient | 25% B (0-7 min), 25-30% B (7-8 min), 30% B (9-40 min) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 254 nm | [3] |
| Column Temperature | 30 °C | [3] |
Table 3: Proposed Preparative HPLC Parameters for this compound Purification
| Parameter | Condition | Rationale/Source |
| Column | C18, 5-10 µm, ≥ 20 mm I.D. x 250 mm | Standard for preparative scale-up |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [3][4][6] |
| Gradient | Optimized based on analytical run, e.g., 20-40% B over 30 min | Scaled from analytical conditions[3] |
| Flow Rate | 15-20 mL/min | Proportional scale-up from analytical flow rate |
| Detection | UV at 254 nm and/or 298 nm, 359 nm, 375 nm | [7] |
| Sample Loading | To be determined based on column dimension and loading study | General preparative HPLC principles |
| Fraction Collection | Peak-based | Standard practice for purification |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Plant Material
This protocol describes a general procedure for the extraction and initial purification of canthin-6-one alkaloids from a plant source.
-
Drying and Grinding: Air-dry the plant material (e.g., stems and leaves of Picrasma quassiodes) and grind it into a coarse powder.
-
Defatting: Macerate the powdered plant material with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents. Discard the hexane (B92381) extract.[4]
-
Extraction: Extract the defatted plant material exhaustively with a polar solvent mixture, such as 90:10 methanol/water, using maceration or sonication.[4]
-
Solvent Partitioning: Concentrate the methanol/water extract under reduced pressure to obtain an aqueous suspension. Partition this suspension with ethyl acetate (B1210297). The alkaloids will preferentially move to the organic ethyl acetate layer.[4]
-
Acid-Base Extraction: Concentrate the ethyl acetate fraction and subject it to an acid-base extraction to selectively isolate the alkaloids. Dissolve the residue in 5% HCl and wash with an organic solvent. Then, basify the aqueous layer with NH₄OH to pH 9-10 and extract the alkaloids with chloroform (B151607) or dichloromethane.
-
Crude Alkaloid Fraction: Evaporate the chloroform/dichloromethane to dryness to obtain the crude alkaloid fraction containing this compound.
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines the final purification step to obtain high-purity this compound.
-
Sample Preparation: Dissolve the crude alkaloid fraction obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid). Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
-
HPLC System and Column Equilibration: Set up the preparative HPLC system with a C18 column. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of acetonitrile in water (both containing 0.1% formic acid). An example of a starting gradient could be 20% to 40% acetonitrile over 30 minutes. The optimal gradient should be developed based on prior analytical HPLC runs.
-
Peak Monitoring and Fraction Collection: Monitor the elution profile using a UV detector at 254 nm. Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under the conditions described in Table 2.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualization of Workflows and Signaling Pathways
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Canthin-6-one alkaloids, including this compound, have demonstrated significant anti-inflammatory properties.[2][9] The primary mechanism underlying these effects is the modulation of key intracellular signaling cascades that regulate the inflammatory response. The two major pathways targeted are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, such as cytokines and chemokines.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Canthin-6-ones have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[1][11]
Inhibition of the MAPK Pathway: The MAPK signaling cascade, which includes kinases like p38 and JNK, also plays a pivotal role in inflammation.[12] This pathway is activated by various extracellular stimuli and leads to the activation of transcription factors that regulate the expression of inflammatory genes. Canthin-6-one alkaloids can suppress the phosphorylation and activation of key kinases within the MAPK cascade, further contributing to their anti-inflammatory effects.[10][11]
By targeting these critical signaling nodes, this compound can effectively dampen the inflammatory response, highlighting its potential as a therapeutic agent for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Synthesis of Nigakinone and its Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis of Nigakinone (5-Hydroxy-4-methoxycanthin-6-one), a naturally occurring canthin-6-one (B41653) alkaloid, and its derivatives. This document includes detailed experimental protocols for the synthesis of the canthin-6-one core structure, quantitative data on the biological activities of these compounds, and insights into their mechanisms of action.
Introduction
This compound and its analogs, belonging to the canthin-6-one class of alkaloids, have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have shown potential as anti-inflammatory, anticancer, and antiviral agents. The core structure, a tetracyclic aromatic system, provides a versatile scaffold for the synthesis of a wide array of derivatives with potentially enhanced biological activities. This document outlines the synthetic strategies and biological evaluation of this compound and related compounds.
Data Presentation
Table 1: Anticancer Activity of this compound and Canthin-6-one Derivatives (IC50 values in µM)
| Compound | HT29 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | CNE2 (Nasopharyngeal Carcinoma) |
| This compound | - | - | - | - | Significant Cytotoxicity |
| Canthin-6-one | 7.6 - 10.7 | - | - | Low Toxicity | - |
| 9-methoxycanthin-6-one | 3.79 ± 0.069 | - | 15.09 ± 0.99 | - | - |
| Derivative 8h | 1.0 - 1.9 | - | - | - | - |
Note: "-" indicates data not available from the reviewed sources. The cytotoxic effect of this compound on CNE2 cells was noted as significant, but a specific IC50 value was not provided in the source material[1]. Derivative 8h is a novel canthin-6-one derivative with an N-methyl piperazine (B1678402) group at the C-2 position[2][3].
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Model | Concentration/Dosage | Effect |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10, 30, 100 µM | Inhibition of LPS-induced NO production |
| TNF-α Release | RAW 264.7 Macrophages | 10, 30, 100 µM | Inhibition of LPS-induced TNF-α release |
| Paw Edema | Carrageenan-induced Rat Model | 3, 9, 27 mg/kg (oral) | Reduction in paw edema |
| Chronic Arthritis | Adjuvant-induced Rat Model | 3, 9, 27 mg/kg (oral) | Amelioration of chronic arthritis |
Experimental Protocols
Synthesis of the Canthin-6-one Core Scaffold
The synthesis of the canthin-6-one core is a critical step in the production of this compound and its derivatives. A plausible synthetic route, adapted from established methods for canthin-6-one synthesis, is detailed below[2][3].
Step 1: Pictet-Spengler Reaction
-
Reactants: L-Tryptophan methyl ester hydrochloride (1) and dimethoxyacetaldehyde (2).
-
Solvent: Dichloromethane (DCM).
-
Reagent: Trifluoroacetic acid (CF3COOH).
-
Procedure: To a solution of L-Tryptophan methyl ester hydrochloride (1 equiv.) in DCM, add dimethoxyacetaldehyde (1.1 equiv.) and trifluoroacetic acid (1.2 equiv.). Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Expected Product: Intermediate 3.
-
Yield: Approximately 90%.
Step 2: Oxidation
-
Reactant: Intermediate 3.
-
Solvent: Tetrahydrofuran (THF).
-
Reagent: Potassium permanganate (B83412) (KMnO4).
-
Procedure: Dissolve Intermediate 3 in THF and add KMnO4 (2 equiv.) portion-wise at room temperature. Stir the mixture for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography.
-
Expected Product: Compound 4.
-
Yield: Approximately 72%.
Step 3: Hydrolysis
-
Reactant: Compound 4.
-
Solvent: Acetic acid and water.
-
Procedure: Dissolve Compound 4 in a mixture of acetic acid and water (4:1). Heat the solution at 90°C for 1 hour.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.
-
Expected Product: Intermediate 5.
-
Yield: Approximately 95%.
Step 4: Cyclization
-
Reactant: Intermediate 5.
-
Reagents: Acetic anhydride (B1165640), Sodium carbonate (Na2CO3).
-
Procedure: To Intermediate 5, add acetic anhydride and Na2CO3. Heat the mixture at 120°C for 5 hours.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Expected Product: Canthin-6-one (Key intermediate 6).
-
Yield: Approximately 80%.
Synthesis of this compound (5-Hydroxy-4-methoxycanthin-6-one)
The introduction of the hydroxyl and methoxy (B1213986) groups at the C-5 and C-4 positions, respectively, can be achieved through electrophilic aromatic substitution on a suitably protected canthin-6-one precursor, or by utilizing a pre-functionalized tryptophan derivative in the initial Pictet-Spengler reaction. A general protocol for the functionalization of the canthin-6-one core is proposed below.
Step 5: Directed Ortho-Metalation and Functionalization (Conceptual)
-
Reactant: A suitably protected Canthin-6-one derivative.
-
Procedure: This would involve the use of a directing group to facilitate metalation at the desired positions, followed by quenching with an appropriate electrophile to introduce the hydroxyl and methoxy functionalities. This is a common strategy for the regioselective functionalization of aromatic rings. Detailed experimental conditions would require further optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed signaling pathways for this compound and its derivatives.
Mechanism of Action
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response. By inhibiting NF-κB, this compound effectively reduces the expression of pro-inflammatory genes, leading to its observed anti-inflammatory effects in both in vitro and in vivo models.
Anticancer Activity
While specific anticancer data for this compound is limited, its derivatives have shown potent antiproliferative activities against various cancer cell lines. The proposed mechanisms of action for these canthin-6-one derivatives are multifaceted and include the induction of apoptosis, DNA damage, and ferroptosis.
-
Apoptosis Induction: Canthin-6-one derivatives can increase the levels of reactive oxygen species (ROS), leading to mitochondrial damage. This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved-caspase 3, ultimately leading to programmed cell death.
-
DNA Damage: These compounds have also been shown to induce DNA damage, contributing to their cytotoxic effects.
-
Ferroptosis: A novel mechanism identified for some canthin-6-one derivatives is the induction of ferroptosis, an iron-dependent form of non-apoptotic cell death. This is achieved by reducing the levels of glutathione (B108866) (GSH) and the expression of glutathione peroxidase 4 (GPX4).
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. The synthetic protocols outlined in this document provide a foundation for the laboratory-scale production of these molecules, enabling further investigation into their biological activities and mechanisms of action. The quantitative data on their anticancer and anti-inflammatory effects highlight their potential as lead compounds in drug discovery programs. The elucidation of their signaling pathways offers valuable insights for the rational design of more potent and selective derivatives. Further research is warranted to fully explore the therapeutic potential of this versatile class of alkaloids.
References
Preparation of Nigakinone Stock Solutions for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nigakinone is a naturally occurring alkaloid found in plants such as Picrasma quassioides. It has demonstrated significant anti-inflammatory properties, making it a compound of interest for research in immunology and drug discovery.[1] One of its key mechanisms of action involves the regulation of the Farnesoid X receptor (FXR) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathway.[2] Accurate and reproducible in vitro studies require the correct preparation of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell-based and biochemical assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.
| Property | Value |
| CAS Number | 18110-86-6 |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol [3][4] |
| Appearance | Light yellow to yellow solid[3] |
| Purity | ≥98% |
Solubility and Storage Recommendations
Proper solvent selection and storage are critical for maintaining the stability and activity of this compound.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 6.25 mg/mL (23.47 mM) | -20°C for 3 years or 4°C for 2 years | -80°C for 6 months or -20°C for 1 month |
| Methanol | Soluble |
Note: To achieve the specified solubility in DMSO, ultrasonic agitation and warming to 60°C may be necessary. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO to avoid issues with hygroscopy, which can negatively impact solubility.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
-
Sterile pipette tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 266.25 g/mol / 1000 = 2.66 mg
-
Weighing: On a calibrated analytical balance, carefully weigh 2.66 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube. Using an amber tube will protect the compound from light.
-
Dissolution: a. Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 2-3 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. d. If necessary, gently warm the solution in a water bath at a temperature no higher than 60°C until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution into a cell culture medium for treating cells. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes for dilution
-
Sterile pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 30 µM, 100 µM). It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for preparing a 100 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM solution.
-
This intermediate solution can then be further diluted to achieve lower concentrations.
-
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.
-
Treatment of Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with the planned in vitro assay.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating the FXR/NLRP3 signaling pathway. The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Experimental workflow for this compound stock solution preparation.
The diagram below illustrates the inhibitory effect of this compound on the NLRP3 inflammasome signaling pathway via the activation of FXR.
Caption: this compound's role in the FXR/NLRP3 signaling pathway.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-based Assays Using Nigakinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakinone, a canthin-6-one (B41653) alkaloid isolated from plants such as Picrasma quassioides, has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for cell-based assays to investigate the biological activities of this compound, focusing on its inhibitory effects on inflammatory mediators and its mechanism of action involving the Farnesoid X Receptor (FXR) and the NLRP3 inflammasome signaling pathway. These protocols are intended to guide researchers in the evaluation of this compound and its derivatives for potential therapeutic applications.
Quantitative Data Summary
The inhibitory effects of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized below.
| Cell Line | Treatment | Analyte | Concentration of this compound (µM) | Result | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 10, 30, 100 | Significant Inhibition | [1] |
| RAW 264.7 | LPS | TNF-α | 10, 30, 100 | Significant Inhibition | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by activating the Farnesoid X Receptor (FXR), which in turn inhibits the activation of the NLRP3 inflammasome. This leads to a reduction in the maturation and release of pro-inflammatory cytokines such as IL-1β.
References
Application Notes: In Vivo Experimental Design for Nigakinone Administration
1.0 Introduction
Nigakinone is a beta-carboline alkaloid found in plants such as Picrasma quassioides.[1][2] As a natural product, it has garnered interest for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][3] A critical challenge in the in vivo evaluation of this compound is its hydrophobic nature, which necessitates careful consideration of formulation and delivery methods to ensure adequate bioavailability.[1][4] These application notes provide a comprehensive framework for designing and executing in vivo studies to investigate the therapeutic potential of this compound, targeting researchers in pharmacology and drug development.
2.0 Preclinical Formulation Development
Due to this compound's poor water solubility, a suitable vehicle is required for in vivo administration.[1] The choice of vehicle is critical for maximizing absorption and ensuring consistent delivery. Lipid-based formulations or the use of solubilizing excipients are common strategies for hydrophobic compounds.[5][6]
Table 1: Recommended Vehicle Components for this compound Formulation
| Component | Purpose | Concentration Range | Notes |
| Solubilizing Agent | To dissolve this compound | ||
| DMSO (Dimethyl sulfoxide) | Initial solubilization | < 10% of final volume | Use newly opened, anhydrous DMSO.[1] May require warming to 60°C.[1] |
| PEG 400 (Polyethylene glycol 400) | Co-solvent | 20-40% | Generally recognized as safe (GRAS) for animal studies. |
| Surfactant/Emulsifier | To maintain stability and improve absorption | ||
| Tween 80 (Polysorbate 80) | Emulsifying agent | 1-5% | Helps to create a stable emulsion for oral or parenteral administration. |
| Cremophor EL | Solubilizer and emulsifier | 5-10% | Can enhance bioavailability but should be screened for potential toxicity. |
| Lipid Vehicle | Carrier for oral administration | ||
| Corn Oil / Sesame Oil | Lipid carrier | q.s. to final volume | Suitable for oral gavage; protects the compound from degradation.[6] |
| Aqueous Component | Diluent | ||
| Saline (0.9% NaCl) or PBS | Final diluent | q.s. to final volume | Used to adjust the final concentration and volume for injection. |
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of DMSO. Gentle warming (up to 60°C) and sonication can be applied to aid dissolution.[1]
-
Add the required volume of PEG 400 and Tween 80 to the DMSO-Nigakinone mixture. Vortex thoroughly.
-
Add corn oil dropwise while continuously vortexing to form a stable emulsion.
-
Ensure the final concentration of DMSO is below 10% of the total volume.
-
Prepare a fresh formulation before each experiment and keep it protected from light.
In Vivo Experimental Design
A robust experimental design is crucial for obtaining reliable and reproducible data.[7][8] Key considerations include the selection of an appropriate animal model, determination of dose and administration route, and the inclusion of proper control groups.[7]
3.1 Animal Model Selection
The choice of animal model depends on the therapeutic area being investigated.[9][10]
-
For Anti-Inflammatory Studies: Murine models of inflammation are well-established. The lipopolysaccharide (LPS)-induced endotoxemia model in mice or the carrageenan-induced paw edema model in rats are commonly used for acute inflammation studies.[3][11][12]
-
For Anti-Cancer Studies: Immunodeficient mouse models (e.g., Nude, SCID) are required for xenograft studies, where human cancer cell lines are implanted to evaluate tumor growth inhibition.[9][13]
3.2 Dosing and Administration
-
Route of Administration:
-
Oral (p.o.): Oral gavage is a common and clinically relevant route.[4] However, bioavailability can be limited by first-pass metabolism.[14]
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher systemic exposure compared to oral administration.
-
Intravenous (i.v.): Ensures 100% bioavailability but requires more technical skill.[7]
-
Subcutaneous (s.c.): Allows for slower absorption and sustained exposure.[15]
-
-
Dose Selection: A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to establish a therapeutic window. Based on studies of other natural compounds, a starting range of 5-50 mg/kg could be explored.[12]
Table 2: Example Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Administration Route | No. of Animals | Monitoring Parameters |
| 1 | Vehicle Control | - | p.o. or i.p. | 5-8 | Body weight, clinical signs of toxicity, food/water intake |
| 2 | This compound | 5 | p.o. or i.p. | 5-8 | Body weight, clinical signs of toxicity, food/water intake |
| 3 | This compound | 10 | p.o. or i.p. | 5-8 | Body weight, clinical signs of toxicity, food/water intake |
| 4 | This compound | 25 | p.o. or i.p. | 5-8 | Body weight, clinical signs of toxicity, food/water intake |
| 5 | This compound | 50 | p.o. or i.p. | 5-8 | Body weight, clinical signs of toxicity, food/water intake |
3.3 Experimental Workflow
The overall experimental workflow should be carefully planned, from animal acclimatization to endpoint analysis.[8] Randomization and blinding are critical to minimize bias.[7]
Detailed Experimental Protocols
Protocol 2: In Vivo Anti-Inflammatory Efficacy in LPS-Induced Murine Model
-
Animals: Use 8-10 week old male C57BL/6 mice. Allow at least one week of acclimatization.
-
Grouping: Randomly assign mice to groups (n=8-10/group):
-
Group 1: Vehicle Control (No LPS, Vehicle only)
-
Group 2: LPS Control (LPS + Vehicle)
-
Group 3: Positive Control (LPS + Dexamethasone @ 1-5 mg/kg, i.p.)
-
Group 4-6: this compound (LPS + this compound @ 10, 25, 50 mg/kg, p.o.)
-
-
Administration: Administer this compound or vehicle orally one hour prior to LPS challenge.
-
Inflammation Induction: Administer LPS (from E. coli O111:B4) at a dose of 1-5 mg/kg via i.p. injection.
-
Sample Collection: At 2, 6, or 24 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia. Euthanize animals and collect tissues (e.g., lung, liver) for further analysis.
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histopathological analysis of lung and liver tissues to assess inflammation and tissue damage.
-
Analyze gene expression of inflammatory markers (iNOS, COX-2) in tissues via RT-qPCR.[11]
-
Protocol 3: In Vivo Anti-Cancer Efficacy in a Xenograft Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions.
-
Animals: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 cells suspended in Matrigel into the right flank of each mouse.
-
Grouping: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10/group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Paclitaxel @ 10 mg/kg, i.p., weekly)
-
Group 3-5: this compound (e.g., 25, 50 mg/kg, p.o., daily)
-
-
Treatment: Administer treatments according to the defined schedule for 21-28 days.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
Putative Signaling Pathways
Based on the known activities of other natural products with anti-inflammatory and anti-cancer effects, this compound may modulate key signaling pathways.[13][17] These proposed pathways provide a basis for mechanistic investigations.
5.1 Proposed Anti-Inflammatory Signaling
Inflammatory stimuli like LPS can activate pathways such as NF-κB and MAPKs (p38, JNK), leading to the production of inflammatory mediators.[11][17] this compound may exert its effects by inhibiting these pathways.
5.2 Proposed Anti-Cancer Signaling
Many natural compounds exert anti-cancer effects by inducing apoptosis and inhibiting proliferation, often through modulation of pathways like PI3K/Akt/mTOR and Bcl-2 family proteins.[13][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methoxy-5-hydroxycanthin-6-one | C15H10N2O3 | CID 5320161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nigella Sativa’s Anti-Inflammatory and Antioxidative Effects in Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ichor.bio [ichor.bio]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Breast Cancer Effects of Thymoquinone-Chemotherapeutic Combinations: A Systematic Review of the Latest In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. [mdpi.com]
- 18. mdpi.com [mdpi.com]
Nigakinone: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nigakinone, a natural alkaloid, in anti-inflammatory research models. This document outlines detailed protocols for in vitro and in vivo studies, presents key quantitative data, and visualizes the underlying signaling pathways.
Introduction
This compound, also known as 4-methoxy-5-hydroxycanthin-6-one, is a β-carboline alkaloid isolated from plants of the Picrasma genus.[1][2][3][4] Emerging research has highlighted its potential as a potent anti-inflammatory agent. Studies have demonstrated its efficacy in cellular and animal models of inflammation, suggesting its therapeutic potential for inflammatory diseases.[1]
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Further research suggests that this compound may also exert its effects through the farnesoid X receptor (FXR) and the NLRP3 inflammasome pathway.
This document provides detailed protocols for investigating the anti-inflammatory properties of this compound, enabling researchers to effectively evaluate its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production | Inhibition of TNF-α Release |
| 10 | Significant Inhibition | Significant Inhibition |
| 30 | Significant Inhibition | Significant Inhibition |
| 100 | Significant Inhibition | Significant Inhibition |
| Data derived from Fan, H., et al. (2013). |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Rat Model of CFA-Induced Arthritis
| Dosage (mg/kg) | Reduction in Paw Swelling |
| 9 | Significant Reduction |
| 27 | Significant Reduction |
| Data derived from Fan, H., et al. (2013). |
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 30, 100 µM).
-
After a pre-incubation period of 1-2 hours, stimulate the cells with LPS (10-100 ng/mL) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
3. Measurement of TNF-α Production (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Typically, this involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody and a substrate solution to generate a colorimetric signal.
-
Measure the absorbance at 450 nm and determine the TNF-α concentration from a standard curve.
4. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay.
-
After treatment with this compound and LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
In Vivo Anti-inflammatory Activity in a Rat Model of Arthritis
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) and the evaluation of this compound's therapeutic effects.
1. Animals:
-
Use male Sprague-Dawley rats (180-220 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Induction of Arthritis:
-
Induce arthritis by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.
3. Treatment Protocol:
-
Administer this compound orally at the desired doses (e.g., 9 and 27 mg/kg) daily for a specified period (e.g., 28 days), starting from the day of CFA injection.
-
A vehicle control group (receiving only the vehicle used to dissolve this compound) and a positive control group (e.g., indomethacin (B1671933) at 3 mg/kg) should be included.
4. Measurement of Paw Volume:
-
Measure the volume of both the injected and non-injected hind paws at regular intervals using a plethysmometer.
-
The degree of swelling is an indicator of the severity of inflammation.
-
Calculate the percentage of inhibition of edema compared to the CFA control group.
5. Histopathological Analysis:
-
At the end of the experiment, sacrifice the animals and collect the ankle joints.
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.
Investigation of Molecular Mechanisms (Western Blot)
This protocol outlines the steps to investigate the effect of this compound on the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound and LPS for the desired time (e.g., 15-60 minutes for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford protein assay.
2. Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. Also, use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflow
Caption: Overall workflow for evaluating the anti-inflammatory effects of this compound.
Caption: this compound's proposed inhibition of inflammatory signaling pathways.
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nigakinone in Cancer Cell Line Studies: A Review of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakinone, a quassinoid compound, has garnered interest for its potential anticancer properties. However, a significant data gap exists in the scientific literature regarding the specific effects of purified this compound on cancer cell lines. Much of the available research focuses on Nigakilactone C, a related compound derived from Nigella sativa, and other natural compounds with similar mechanisms of action. This document provides a detailed overview of the application of these related compounds in cancer cell line studies, offering insights into potential mechanisms and experimental approaches that could be extrapolated to the study of this compound.
Data Presentation: Cytotoxicity of Related Compounds
While specific IC50 values for this compound are not available in the reviewed literature, the following tables summarize the cytotoxic activity of related or mechanistically similar compounds against various cancer cell lines. This data provides a comparative perspective on the potential potency of quassinoids and other natural anticancer agents.
Table 1: IC50 Values of Bruceantin (a Quassinoid) in Various Cancer Cell Lines [1]
| Compound | Cancer Cell Line | Cell Type | IC50 Value |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM |
| Bruceantin | U266 | Multiple Myeloma | 49 nM |
| Bruceantin | H929 | Multiple Myeloma | 115 nM |
| Bruceantin | BV-173 | Leukemia | < 15 ng/mL |
| Bruceantin | Daudi | Burkitt's Lymphoma | < 15 ng/mL |
Table 2: IC50 Values of 9-methoxycanthin-6-one (B140682) (a β-carboline alkaloid with apoptosis-inducing effects) in Various Cancer Cell Lines [2][3]
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| 9-methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 |
| 9-methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 |
| 9-methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 ± 0.99 |
| 9-methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 |
| 9-methoxycanthin-6-one | A375 | Skin Cancer | 5.71 ± 0.20 |
| 9-methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 ± 0.27 |
Table 3: IC50 Values of Shikonin (a Naphthoquinone) in Various Cancer Cell Lines [4]
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Shikonin | A549 (Lung) | ~1-2 |
| Shikonin | HCT116 (Colon) | ~1-2 |
| Shikonin | MCF7 (Breast) | ~1-2 |
| Shikonin | HeLa (Cervical) | ~1-2 |
| Shikonin | LO2 (Normal Liver) | > 4 |
Signaling Pathways Modulated by Nigakilactone C and Related Compounds
Nigakilactone C and similar natural compounds exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
Caption: Putative signaling pathways modulated by this compound/Nigakilactone C.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of natural anticancer compounds. These protocols can serve as a foundation for investigating the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for different time points, such as 24, 48, and 72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.[5]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by a compound.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This assay determines the effect of a compound on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Caption: General workflow for Western Blot analysis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
While direct experimental data on this compound in cancer cell line studies is currently lacking, the information available for the related compound Nigakilactone C and other natural products with similar modes of action provides a strong foundation for future research. The protocols and pathway diagrams presented here offer a comprehensive guide for researchers to investigate the potential of this compound as an anticancer agent. Further studies are warranted to isolate and characterize the specific effects of purified this compound on various cancer cell lines to fill the existing data gap and elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Stabilizing Nigakinone in Cell Culture Media for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Nigakinone in long-term cell culture experiments. The following information addresses potential stability issues and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 4-methoxy-5-hydroxycanthin-6-one, is a naturally occurring β-carboline alkaloid with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, this compound suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).
Q2: I am observing a decrease in the biological effect of this compound in my long-term experiments. What could be the cause?
A2: A diminishing effect of this compound over time in cell culture is likely due to its degradation in the aqueous and bioactive environment of the culture medium. Several factors can contribute to the instability of natural products like this compound, including temperature, pH, light exposure, and interactions with media components.
Q3: How can I determine the stability of this compound in my specific cell culture setup?
A3: The most reliable method to determine the stability of this compound is to perform a time-course analysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium at 37°C and quantifying its concentration at various time points. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To ensure the integrity of your this compound stock, it is recommended to dissolve it in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1]
Q5: Should I be concerned about the final concentration of the solvent (e.g., DMSO) in my cell culture?
A5: Yes, high concentrations of organic solvents can be toxic to cells. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid any solvent-induced artifacts in your experimental results.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological activity | 1. Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C over the duration of the experiment. 2. Improper Stock Solution Handling: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation of the stock solution.[1] 3. Adsorption to Plasticware: Hydrophobic compounds can adhere to the surface of cell culture plates, reducing the effective concentration. | 1. Perform a Stability Study: Follow the protocol provided to determine the half-life of this compound in your specific medium. Based on the results, you may need to replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution and store them at -80°C.[1] 3. Use Low-Binding Plates: Consider using commercially available low-adhesion cell culture plates. |
| Precipitate formation in the cell culture medium | 1. Low Solubility: this compound may have limited solubility in the aqueous culture medium, especially at higher concentrations. 2. Interaction with Media Components: Components in the serum or the medium itself could be causing the compound to precipitate. | 1. Ensure Complete Dissolution: Make sure the this compound stock solution is fully dissolved before adding it to the medium. Pre-warming the medium to 37°C before adding the compound can sometimes help. 2. Test in Serum-Free Media: To identify potential interactions, perform initial stability tests in a simpler, serum-free medium. |
| High variability between experimental replicates | 1. Inconsistent Compound Concentration: This could be due to degradation or uneven distribution of the compound in the wells. 2. Cell Seeding Density: Variations in the initial number of cells can lead to different responses. | 1. Prepare a Master Mix: For each experiment, prepare a master mix of the medium containing the final concentration of this compound to ensure even distribution across all wells. 2. Ensure Uniform Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. |
Quantitative Data on this compound Stability
| Cell Culture Medium | Serum Concentration (%) | Temperature (°C) | Time (hours) | Remaining this compound (%) | Calculated Half-life (hours) |
| e.g., DMEM | e.g., 10% FBS | e.g., 37 | 0 | 100 | e.g., 28.5 |
| 6 | User Data | ||||
| 12 | User Data | ||||
| 24 | User Data | ||||
| 48 | User Data | ||||
| 72 | User Data | ||||
| e.g., RPMI-1640 | e.g., 10% FBS | e.g., 37 | 0 | 100 | User Data |
| 6 | User Data | ||||
| 12 | User Data | ||||
| 24 | User Data | ||||
| 48 | User Data | ||||
| 72 | User Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in a minimal amount of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC
-
Preparation of Spiked Medium: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C. Spike the medium with the this compound stock solution to the final desired experimental concentration. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Place the spiked medium in a sterile container in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium. The t=0 sample should be collected immediately after spiking.
-
Sample Processing:
-
To precipitate proteins, add an equal volume of cold acetonitrile (B52724) to each aliquot.
-
Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate this compound from other media components and potential degradation products.
-
Use a UV detector set at the maximum absorbance wavelength for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound in the medium.
-
Visualizations
Caption: this compound's mechanism of action via inhibition of the NF-κB signaling pathway.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Troubleshooting Unexpected Results in Nigakione Bioassays
Welcome to the technical support center for Nigakinone bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and interpreting unexpected results during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring β-carboline alkaloid found in plants of the Simaroubaceae family, such as Picrasma quassioides.[1][2] It has demonstrated anti-inflammatory and potential anti-cancer properties. Specifically, it has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages.[1] Recent studies have also indicated its ability to alleviate experimental colitis by modulating the bile acid profile and the FXR/NLRP3 signaling pathway.[1]
Q2: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
This is a common issue encountered with natural products in MTT assays. The unexpected increase in viability is likely an artifact. Potential causes include:
-
Direct Reduction of MTT: this compound, like some other natural compounds, may have reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.
-
Color Interference: this compound solutions are typically light yellow to yellow, which might interfere with the absorbance reading of the purple formazan at 570-590 nm.[3]
-
Precipitation: At higher concentrations, this compound may precipitate in the culture medium, leading to light scattering and artificially high absorbance readings.
Q3: How can I troubleshoot the interference issues in my MTT assay with this compound?
To address these interferences, consider the following troubleshooting steps:
-
Include Proper Controls:
-
Compound-only control: Prepare wells with the same concentrations of this compound in the culture medium but without cells. Subtract the absorbance of these wells from your experimental wells.
-
Vehicle control: Ensure you have a control for the solvent used to dissolve this compound (e.g., DMSO).
-
-
Visual Inspection: Use a microscope to check for formazan crystal formation within the cells and to look for any precipitate of the compound.
-
Alternative Viability Assays: Switch to a non-colorimetric, non-redox-based assay that is less susceptible to interference from colored or reducing compounds. Good alternatives include:
-
Trypan Blue Exclusion Assay: A simple counting method to distinguish viable from non-viable cells.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
LDH Release Assay: This assay measures lactate (B86563) dehydrogenase released from damaged cells into the supernatant.
-
Q4: I am not observing the expected anti-inflammatory effect of this compound in my Griess assay for nitric oxide. What should I check?
If you are not seeing a decrease in nitric oxide production, consider these possibilities:
-
Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO and methanol. Prepare fresh dilutions in culture medium for each experiment, as the compound's stability in aqueous solutions over long periods may be limited.
-
Cell Health and Activation:
-
Confirm that your RAW 264.7 macrophages are healthy and responsive to LPS stimulation. Include a positive control (LPS-stimulated cells without this compound) and a negative control (unstimulated cells).
-
Optimize the concentration of LPS and the stimulation time.
-
-
Assay Interference: While less common with the Griess assay, it's possible that this compound could interact with the Griess reagents. To check for this, you can run a cell-free assay by adding this compound to a known concentration of sodium nitrite (B80452) and performing the Griess reaction.
Q5: What are the recommended starting concentrations for this compound in cell-based assays?
Based on published data, for in vitro anti-inflammatory assays in RAW 264.7 macrophages, effective concentrations of this compound range from 10 µM to 100 µM. For cytotoxicity assays, it is advisable to test a wider range of concentrations, for example, from 0.1 µM to 200 µM, to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Background Signal in Luciferase Reporter Assays
Problem: You are observing a high background signal in your NF-κB or other luciferase reporter assays when using this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Direct Luciferase Inhibition/Enhancement | Some natural compounds can directly interact with the luciferase enzyme. Perform a cell-free assay by adding this compound to a purified luciferase enzyme and its substrate to check for direct effects. |
| Autofluorescence | This compound, being a colored compound, might have fluorescent properties that interfere with the luminescent signal. Measure the fluorescence of this compound alone at the emission wavelength of the luciferase. |
| Cell Stress/Toxicity | High concentrations of this compound or the solvent (DMSO) may induce cell stress, leading to non-specific effects on reporter gene expression. Ensure the final DMSO concentration is below 0.5% and test a range of this compound concentrations to identify a non-toxic working range. |
| Contaminated Reagents | Ensure all reagents, especially the luciferase substrate and lysis buffer, are fresh and free from contamination. |
Issue 2: Inconsistent or Non-Reproducible Results
Problem: You are experiencing high variability between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound solubility in DMSO is 6.25 mg/mL (23.47 mM) with sonication and heating to 60°C. Ensure the compound is fully dissolved in the stock solution. When diluting in aqueous media, vortex thoroughly and prepare fresh for each experiment to avoid precipitation. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Compound Stability | This compound stability is rated as ≥ 4 years when stored at -20°C as a solid. In DMSO, it is stable for 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 266.25 g/mol | |
| Solubility in DMSO | 6.25 mg/mL (23.47 mM) | |
| Solubility in Methanol | Soluble | |
| Storage Stability (Solid) | ≥ 4 years at -20°C | |
| Storage Stability (in DMSO) | 6 months at -80°C, 1 month at -20°C | |
| Effective Anti-inflammatory Concentration (in vitro) | 10 - 100 µM in RAW 264.7 cells |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
-
Cell Seeding: Seed cells (e.g., A549, HeLa, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the cells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.
-
Controls: Include untreated cells, vehicle control (DMSO), and compound-only controls (this compound in media without cells).
Griess Assay for Nitric Oxide Production
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for nitrite measurement.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
NF-κB Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Postulated Anti-inflammatory Signaling Pathway of this compound.
Caption: Logical Workflow for Troubleshooting this compound Bioassays.
References
Technical Support Center: Optimizing Nigakinone Concentration for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Nigakinone. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed protocols for key assays, and a summary of quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic effects?
This compound is a naturally occurring β-carboline alkaloid. Research suggests that this compound and its structural relatives, canthin-6-ones, possess a range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. Recent studies have specifically highlighted this compound's potential in alleviating inflammatory conditions like colitis.
Q2: What is a good starting concentration range for in vitro experiments with this compound?
For initial screening experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and experimental endpoint. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM. Based on studies of this compound and related canthin-6-one (B41653) alkaloids, a more focused starting range for anti-inflammatory and anticancer assays could be between 1 µM and 20 µM.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What are the known signaling pathways modulated by this compound?
Recent research has demonstrated that this compound can alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis by regulating the Farnesoid X receptor (FXR) and the NLRP3 inflammasome signaling pathway[1][2][3]. Due to its structural similarity to other canthin-6-one alkaloids, it is also hypothesized to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to inflammatory responses[4][5][6].
Q5: Are there any known cytotoxicity data for this compound?
Yes, this compound has been shown to exhibit cytotoxic effects against certain cancer cell lines. For example, it has an IC50 value of 7.96 µg/mL against human nasopharyngeal carcinoma CNE-2 cells[7]. It has also been reported to be effective against HepG2 (human liver cancer) cells, though a specific IC50 was not provided in the available literature[8]. As with any compound, it is crucial to determine the cytotoxic concentration range in your specific cell line of interest using assays such as the MTT or CellTiter-Glo assay.
Data Presentation: Quantitative Summary of this compound and Related Canthin-6-one Alkaloids
The following tables summarize the available quantitative data for this compound and other relevant canthin-6-one alkaloids to aid in the design of effective experiments.
Table 1: Cytotoxicity of this compound and Other Canthin-6-one Alkaloids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | CNE-2 (Human Nasopharyngeal Carcinoma) | MTT | 7.96 µg/mL | [7] |
| This compound | HepG2 (Human Liver Carcinoma) | Not Specified | Effective | [8] |
| 9,10-dimethoxycanthin-6-one | HT-1080 (Human Fibrosarcoma) | Not Specified | 5.0 µM | [9] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Human Fibrosarcoma) | Not Specified | 7.2 µM | [9] |
| 9-methoxycanthin-6-one | A2780 (Human Ovarian Cancer) | Sulphorhodamine B | 4.04 µM | [10] |
| 9-methoxycanthin-6-one | HT-29 (Human Colorectal Adenocarcinoma) | Sulphorhodamine B | 3.79 µM | [10] |
| Canthin-6-one derivative (8h) | HT29 (Human Colon Cancer) | Not Specified | 1.0 µM | [11] |
Table 2: Anti-inflammatory Activity of Canthin-6-one Alkaloids
| Compound | Cell Line/Model | Effect | Effective Concentration | Reference |
| Canthin-6-one | LPS-stimulated macrophages | Inhibition of iNOS expression | 1 and 5 µM | [5][12] |
| Canthin-6-one | LPS-stimulated macrophages | Suppression of PGE2 production | 1 and 5 µM | [5][12] |
| Canthin-6-one | LPS-stimulated macrophages | Reduction of TNF-α and MCP-1 expression | 1 and 5 µM | [5][12] |
| This compound | DSS-induced colitis in rats | Alleviation of colitis symptoms | Not specified | [1][3] |
| 9-Hydroxycanthin-6-one | HEK-293 (NF-κB reporter) | Inhibition of NF-κB activation | IC50 = 7.4 µM | [5] |
| 9-Methoxycanthin-6-one | HEK-293 (NF-κB reporter) | Inhibition of NF-κB activation | IC50 = 3.8 µM | [5] |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Assay | IC50 Value (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | >500 | [12] |
| Escherichia coli | Not Specified | >500 | [12] |
| Candida albicans | Not Specified | >500 | [12] |
Mandatory Visualizations
Caption: A generalized experimental workflow for optimizing this compound concentration.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Caption: Postulated inhibition of the MAPK pathway by this compound.
Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect specific proteins in a sample of cell or tissue extract. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, phospho-p38, etc.) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Principle: qPCR is a sensitive technique used to measure the amount of a specific RNA transcript in a sample. It involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye.
Procedure:
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., TNF-α, IL-6, iNOS), and a fluorescent qPCR master mix (e.g., SYBR Green).
-
qPCR Amplification: Perform the qPCR amplification in a real-time PCR cycler using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Troubleshooting Guides
Common Issues in Cell-Based Assays with this compound
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | - Cell seeding density is too low or too high.- Contamination of cell culture.- Suboptimal culture conditions (e.g., old media, incorrect CO2 levels). | - Optimize cell seeding density for your specific cell line.- Regularly check for and discard contaminated cultures.- Use fresh media and ensure proper incubator conditions. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors during treatment or assay steps.- "Edge effect" in 96-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| This compound Precipitates in Culture Medium | - Concentration of this compound exceeds its solubility in the medium.- High final DMSO concentration. | - Prepare fresh dilutions of this compound from the stock solution.- Ensure the final DMSO concentration is below the toxic threshold for your cells. |
| No Effect of this compound Treatment | - Concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound's effects.- Inactive compound. | - Test a higher concentration range.- Increase the incubation time.- Consider using a different cell line known to be responsive to similar compounds.- Check the storage conditions and age of the this compound stock. |
Troubleshooting Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low protein expression.- Inefficient protein transfer.- Primary or secondary antibody concentration is too low.- Inactive antibody. | - Load more protein per well.- Optimize transfer time and voltage.- Increase antibody concentration or incubation time.- Use a fresh aliquot of antibody. |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Membrane dried out. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.- Keep the membrane moist at all times. |
| Non-specific Bands | - Primary antibody is not specific enough.- Antibody concentration is too high.- Protein degradation. | - Use a more specific primary antibody.- Decrease the primary antibody concentration.- Add protease inhibitors to the lysis buffer and keep samples on ice. |
Troubleshooting qPCR
| Problem | Possible Cause | Suggested Solution |
| No Amplification or High Ct Values | - Poor RNA quality or quantity.- Inefficient cDNA synthesis.- Suboptimal primer design.- PCR inhibitors in the sample. | - Use high-quality RNA and a sufficient starting amount.- Optimize the reverse transcription reaction.- Design and validate new primers.- Dilute the cDNA template to reduce inhibitor concentration. |
| Primer-Dimers or Non-specific Amplification | - Suboptimal annealing temperature.- Poor primer design. | - Perform a temperature gradient qPCR to find the optimal annealing temperature.- Design new primers with less potential for self-dimerization. |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent template quality or quantity. | - Use calibrated pipettes and ensure thorough mixing of reaction components.- Ensure consistent RNA extraction and cDNA synthesis across all samples. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 9. A High Throughput Screening Platform for Skin Tuning Properties from Natural Products: Identification of Skin Tanning Compounds [scirp.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. e-century.us [e-century.us]
- 12. frontiersin.org [frontiersin.org]
How to minimize batch-to-batch variability of Nigakinone extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in Nigakinone extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a canthin-6-one (B41653) alkaloid, a type of bioactive compound.[1][2] It is most prominently isolated from plants of the Picrasma genus, with Picrasma quassioides (D. Don) Benn. being a significant source.[1][3] The bark and stems of this plant are particularly rich in this compound and other related alkaloids.[4]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from several key factors:
-
Raw Material Variation: The chemical composition of the source plant, Picrasma quassioides, can fluctuate significantly based on geographical location, climate, soil conditions, and harvest time.
-
Post-Harvest Processing: The way the plant material is dried and stored post-harvest can lead to the degradation of active compounds.
-
Extraction Method: The choice of solvent (e.g., ethanol (B145695), methanol), the temperature and duration of the extraction, and the specific technique used (e.g., maceration, ultrasound-assisted extraction) can dramatically influence the yield and purity of this compound.
-
Purification Process: Inconsistencies in the purification steps, such as column chromatography, can result in differing levels of impurities in the final product.
Q3: How can I standardize my this compound extraction process to minimize variability?
A3: Standardization is crucial for ensuring the consistency of your extracts. Key steps include:
-
Standardize Raw Material: Source your Picrasma quassioides material from a single, reputable supplier who can provide a certificate of analysis with details on geographical origin and harvesting conditions.
-
Implement Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire extraction and purification process. This should include precise parameters for grinding the plant material, solvent type and volume, extraction time and temperature, and each step of the purification process.
-
Utilize Marker Compounds: Use this compound as a marker compound for quality control. A validated High-Performance Liquid Chromatography (HPLC) method should be used to quantify the this compound content in each batch, ensuring it falls within a predefined acceptable range.
Q4: What are the recommended storage conditions for this compound extracts?
A4: To prevent degradation, this compound extracts, particularly in their purified form, should be stored in a cool, dark, and dry place. For long-term storage, -20°C is recommended. When in solution, it's best to prepare fresh solutions for experiments to avoid degradation that can occur in solvents over time.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles. |
| Improper Solvent Choice | Ethanol (95%) is a commonly used and effective solvent for this compound extraction. Ensure the solvent-to-solid ratio is optimized; a common starting point is 10:1 (v/w). |
| Degradation During Extraction | Avoid excessive heat during the extraction process, as high temperatures can degrade this compound. If using reflux extraction, carefully control the temperature and duration. |
Issue 2: Inconsistent Purity of this compound Extracts
| Possible Cause | Recommended Solution |
| Variable Raw Material Quality | Source plant material from a single, certified supplier to minimize initial variations in phytochemical profiles. |
| Inconsistent Purification | Standardize the column chromatography protocol. Use the same type and batch of silica (B1680970) gel, and precisely control the solvent gradient and fraction collection. |
| Co-elution of Impurities | Optimize the mobile phase of your HPLC method to improve the separation of this compound from other closely related alkaloids. Consider using a different column chemistry if co-elution persists. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Picrasma quassioides
This protocol outlines a standard laboratory procedure for the extraction and isolation of this compound.
1. Preparation of Plant Material:
-
Air-dry the stems or bark of Picrasma quassioides.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Repeat the extraction process three times to ensure the exhaustive extraction of alkaloids.
-
Combine the ethanol extracts.
3. Concentration:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), to separate compounds based on their polarity.
5. Purification (Column Chromatography):
-
Subject the ethyl acetate fraction (which is likely to contain this compound) to column chromatography using silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield isolated this compound.
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for quantifying the amount of this compound in your extract.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Accurately weigh a known amount of your dried this compound extract.
-
Dissolve the extract in methanol and use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at an appropriate wavelength for this compound.
-
Column Temperature: 30°C.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in your sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in your sample using the calibration curve.
Data Presentation
Table 1: Factors Influencing this compound Extraction Yield and Purity
| Parameter | Factor | Effect on Yield and Purity | Recommendation for Minimizing Variability |
| Raw Material | Geographical Source & Harvest Time | High variability in this compound content. | Source from a single, certified supplier with a Certificate of Analysis. |
| Particle Size | Finer particles increase surface area, improving extraction efficiency. | Standardize grinding procedure to achieve a consistent particle size. | |
| Extraction | Solvent | Ethanol (95%) is effective for extracting this compound. | Use the same grade and concentration of solvent for all batches. |
| Temperature | Higher temperatures can increase extraction speed but may degrade this compound. | Maintain a consistent and optimized temperature for each extraction. | |
| Time | Longer extraction times can increase yield but may also extract more impurities. | Adhere to a standardized and optimized extraction duration. | |
| Purification | Chromatographic Conditions | Variations in stationary phase, mobile phase, and elution rate affect purity. | Use a detailed SOP for all chromatographic steps. |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Addressing poor cell viability in Nigakinone cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nigakinone in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a canthin-6-one (B41653) alkaloid isolated from plants such as Picrasma quassioides. It has demonstrated anti-inflammatory and cytotoxic activities. Studies have shown that this compound and related canthin-6-one alkaloids exhibit significant cytotoxic effects against various cancer cell lines, including human nasopharyngeal carcinoma (CNE2) cells.[1][2][3][4]
Q2: Which cytotoxicity assays are recommended for this compound?
Standard colorimetric assays like MTT and XTT, which measure metabolic activity, can be used. However, due to the potential for colored natural products to interfere with these assays, it is advisable to include proper controls. Alternatively, assays that measure membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay, or ATP-based luminescence assays (e.g., CellTiter-Glo®), are excellent choices as they are generally less susceptible to colorimetric interference.[5]
Q3: My this compound extract is not dissolving well in the cell culture medium. What can I do?
Poor solubility is a common issue with lipophilic natural products. To improve solubility, you can try gentle sonication or vortexing of your stock solution. It is also crucial to prepare the stock solution in a suitable solvent, like DMSO, before further dilution in the culture medium. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced cytotoxicity.
Q4: I am observing high background absorbance in my MTT assay wells, even without cells. What is the cause?
This can be due to the direct reduction of the MTT reagent by antioxidant compounds present in natural product extracts. To mitigate this, run a control plate with this compound in the medium without cells. The absorbance from these wells should be subtracted from your experimental values. Using a phenol (B47542) red-free medium during the assay can also help reduce background absorbance.
Q5: What is the likely mechanism of action for this compound-induced cytotoxicity?
While the exact mechanism is still under investigation, evidence suggests that canthin-6-one alkaloids can induce apoptosis in cancer cells. A plausible mechanism involves the inhibition of key signaling pathways that promote cell survival, such as the STAT3 signaling pathway. Inhibition of STAT3 has been linked to the induction of apoptosis in various cancer models.
Troubleshooting Guide for Poor Cell Viability
This guide addresses common issues that can lead to poor or inconsistent cell viability in this compound cytotoxicity assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Low cell viability in negative control wells | Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health. | - Regularly test your cell cultures for mycoplasma. - Practice sterile techniques. - Check media and reagents for contamination. |
| Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity. | - Ensure your incubator is properly calibrated. - Use the recommended culture medium and supplements for your cell line. | |
| Cell Seeding Issues: Uneven cell distribution or incorrect cell density. | - Ensure a homogenous single-cell suspension before seeding. - Optimize cell seeding density for your specific cell line and assay duration. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate pipetting of cells or reagents. | - Calibrate your pipettes regularly. - Use a multichannel pipette for adding reagents to minimize variability. |
| Edge Effects: Evaporation from the outer wells of the microplate. | - Avoid using the outermost wells for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay): Crystals are not fully dissolved. | - Increase the incubation time with the solubilization solvent. - Ensure thorough mixing by gentle agitation on an orbital shaker. | |
| Unexpectedly high cell viability at high this compound concentrations | Compound Precipitation: this compound may precipitate at high concentrations. | - Visually inspect wells for precipitate under a microscope. - If precipitation is observed, consider lowering the maximum concentration or using a different solvent system. |
| Interference with Assay Reagent: this compound may directly reduce the assay reagent (e.g., MTT). | - Run a cell-free control with this compound and the assay reagent to check for direct reduction. - If interference is detected, consider an alternative assay (e.g., LDH or ATP-based). | |
| Results are not reproducible between experiments | Inconsistent Cell Passage Number: Cells at very low or high passage numbers can behave differently. | - Use cells within a consistent and defined passage number range for all experiments. |
| Variability in this compound Stock: Degradation or inconsistent concentration of the stock solution. | - Prepare fresh stock solutions regularly. - Store stock solutions at the recommended temperature and protect from light. |
Data Presentation
Table 1: Cytotoxic Activity of Canthin-6-one Alkaloids in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4,5-dimethoxy-10-hydroxycanthin-6-one | CNE2 (Human Nasopharyngeal Carcinoma) | MTT | 6.8 | |
| 8-hydroxycanthin-6-one | CNE2 (Human Nasopharyngeal Carcinoma) | MTT | 9.2 | |
| 4,5-dimethoxycanthin-6-one | CNE2 (Human Nasopharyngeal Carcinoma) | MTT | 15.4 | |
| 5-hydroxy-4-methoxycanthin-6-one (this compound) | CNE2 (Human Nasopharyngeal Carcinoma) | MTT | 21.6 | **** |
| Canthin-6-one | Guinea Pig Ear Keratinocytes | Not Specified | ~4.4 (1.11 µg/ml) | |
| 1-methoxycanthin-6-one | Guinea Pig Ear Keratinocytes | Not Specified | ~4.2 (1.11 µg/ml) |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Workflow for this compound cytotoxicity assays.
Caption: Hypothesized this compound signaling pathway.
References
Strategies to reduce non-specific binding of Nigakinone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Nigakinone in their assays.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
High background signal or inconsistent results in your assay when using this compound may be due to non-specific binding. This guide provides a systematic approach to identify and mitigate these issues.
Initial Assessment of Non-Specific Binding
The first step is to determine the extent of non-specific binding in your assay.
Experimental Protocol: Quantifying Non-Specific Binding
-
Prepare Control Wells:
-
Negative Control: Assay components without this compound. This provides the baseline background signal.
-
Blank Control: Wells containing all assay components except the target protein/molecule of interest, but with this compound. A high signal in this control directly indicates non-specific binding of this compound to the assay surface or other components.[1]
-
-
Run the Assay: Perform your standard assay protocol with the above controls.
-
Analyze the Results: Compare the signal from the blank control to the negative control. A significantly higher signal in the blank control confirms non-specific binding of this compound.
Strategies to Reduce Non-Specific Binding
Based on the initial assessment, implement the following strategies sequentially or in combination.
1. Optimize Blocking Steps
Insufficient blocking of the assay surface is a frequent cause of non-specific binding.[2]
-
FAQ: What is the best blocking agent to use?
The ideal blocking agent depends on your specific assay system. Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum.[3][4] For immunoassays, using normal serum from the same species as the secondary antibody is often effective.[3][5]
-
Experimental Protocol: Optimizing Blocking Conditions
-
Select Blocking Agents: Prepare blocking buffers with different agents (e.g., 1% BSA, 5% non-fat dry milk, 10% normal serum).
-
Vary Concentration and Incubation Time: Test a range of concentrations (e.g., 1-5% for BSA) and incubation times (e.g., 1 hour at room temperature, overnight at 4°C).[1][2]
-
Assay Execution: Coat microplate wells with your target protein (or leave uncoated for blank controls). After washing, apply the different blocking buffers.
-
Add this compound: Add a high concentration of this compound to the blocked wells and incubate for your standard assay time.
-
Measure Signal: Wash the wells and measure the background signal.
-
Comparison: Identify the blocking condition that yields the lowest background signal without significantly affecting the specific signal.
Table 1: Example Data for Blocking Optimization
-
| Blocking Agent | Concentration | Incubation Time | Background Signal (OD) |
| BSA | 1% | 1 hr @ RT | 0.85 |
| BSA | 3% | 1 hr @ RT | 0.52 |
| BSA | 5% | 2 hr @ RT | 0.31 |
| Non-fat Dry Milk | 5% | 1 hr @ RT | 0.45 |
| Normal Goat Serum | 10% | 1 hr @ RT | 0.25 |
2. Modify Assay Buffer Composition
The physicochemical properties of your assay buffer can influence non-specific interactions.
-
FAQ: How can I modify my assay buffer to reduce non-specific binding?
You can adjust the pH, increase the salt concentration, or add non-ionic detergents.[6][7]
-
Experimental Protocol: Assay Buffer Modification
-
Adjust pH: Prepare buffers with a range of pH values around the physiological pH (e.g., 7.0, 7.4, 8.0) to determine the optimal pH that minimizes non-specific binding by altering the charge of interacting molecules.[6]
-
Increase Salt Concentration: Prepare buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). Higher salt concentrations can disrupt ionic interactions that contribute to non-specific binding.[6][7][8]
-
Add Non-ionic Detergents: Include low concentrations of detergents like Tween-20 or Triton X-100 (e.g., 0.05%, 0.1%) in your assay and wash buffers to reduce hydrophobic interactions.[1][6][7]
-
Evaluate: Test these modified buffers in your assay, including blank controls, to identify the composition that provides the best signal-to-noise ratio.
Table 2: Effect of Buffer Additives on Non-Specific Binding
-
| Buffer Additive | Concentration | Background Signal (OD) |
| None | - | 0.68 |
| Tween-20 | 0.05% | 0.34 |
| Tween-20 | 0.1% | 0.21 |
| NaCl | 300 mM | 0.45 |
| NaCl | 500 mM | 0.39 |
3. Optimize Washing Steps
Inadequate washing can leave unbound this compound in the assay, leading to high background.[9][10][11]
-
FAQ: How can I improve my washing procedure?
Increase the number of wash cycles, the volume of wash buffer, and the soaking time between washes.[2][9] Ensure that the wash buffer includes a detergent like Tween-20.
-
Experimental Protocol: Optimizing Washing
-
Increase Wash Cycles: Compare your standard washing protocol with an increased number of washes (e.g., 3, 5, or 7 cycles).
-
Increase Wash Volume and Soaking Time: Ensure each well is filled with at least 300-400 µL of wash buffer per wash.[9] Introduce a short soaking step (e.g., 30 seconds) during each wash.[2]
-
Evaluate: Measure the background signal after each washing condition to determine the most effective procedure.
-
4. Consider this compound's Properties as a Potential PAIN Compound
This compound's structure, containing a quinone-like moiety, places it in a class of compounds known as Pan-Assay Interference Compounds (PAINS).[12][13] PAINS are known to react non-specifically with multiple biological targets.[12]
-
FAQ: What are PAINS and how does this relate to this compound?
PAINS are chemical structures that often give false-positive results in high-throughput screens due to various non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay signal.[13][14][15] Since this compound belongs to a class of compounds (quinones) that are known PAINS, it is crucial to be aware of its potential for non-specific interactions.[12][13]
-
Troubleshooting Workflow for Potential PAINS
Caption: Troubleshooting workflow for potential PAIN compounds.
Visualizing Experimental Workflows
Experimental Workflow for Reducing Non-Specific Binding
Caption: General workflow for troubleshooting non-specific binding.
Signaling Pathway Considerations
While a specific signaling pathway for this compound is not extensively documented in the provided search results, it is known to be an alkaloid.[16] As a hypothetical example, if this compound were being studied as an inhibitor of a kinase pathway, non-specific binding could lead to false interpretations of its effects.
Caption: Hypothetical signaling pathway illustrating potential non-specific binding sites for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. biocompare.com [biocompare.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. medchemexpress.com [medchemexpress.com]
How to handle degradation of Nigakinone during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and storage of Nigakinone to mitigate degradation and ensure experimental reproducibility. The information is structured in a question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term stability, this compound should be stored as a solid powder at -20°C for up to three years. If dissolved in a solvent such as DMSO, it is recommended to store the solution in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] For shorter periods, solutions can be stored at -20°C for up to one month.[1]
Q2: What are the primary factors that can cause this compound degradation?
The degradation of this compound, a beta-carboline alkaloid, is primarily influenced by several factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2]
-
pH: this compound is more stable in slightly acidic to neutral conditions (pH 3-7). Strong acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Moisture: For the solid form, absorption of moisture can promote hydrolysis.
Q3: How can I detect degradation in my this compound sample?
Degradation of a this compound sample can be assessed using the following methods:
-
Visual Inspection: A change in the physical appearance of the solid, such as discoloration or clumping, may indicate degradation.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method to assess the purity of a this compound sample and detect the presence of degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. For structural elucidation of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q4: Are there any known degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradants. Based on the structure of this compound, potential degradation pathways could involve hydrolysis of the lactone ring, oxidation of the aromatic rings, or cleavage of the methoxy (B1213986) group.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes when using stored this compound, consider the following troubleshooting steps:
| Symptom | Possible Cause | Recommended Solution |
| Decreased potency or activity in bioassays. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, protection from light). 2. Assess the purity of the this compound stock using HPLC. 3. Prepare fresh stock solutions from a new vial of solid this compound. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Optimize the chromatographic method to ensure separation of this compound from its degradants. 3. Use a stability-indicating HPLC method for future analyses. |
| Precipitation of the compound in solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent is appropriate and of high purity. For aqueous solutions, maintain a slightly acidic to neutral pH. 2. If using DMSO stock, ensure it is anhydrous as hygroscopic DMSO can affect solubility. 3. Filter the solution through a 0.22 µm filter before use. |
Data Presentation: this compound Storage Recommendations
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry environment. |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4-8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.
Protocol 2: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring its impact on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Cell Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
3. Nitric Oxide (NO) Assay (Griess Test):
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.
4. Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
Collect the cell culture supernatants as described above.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways
This compound's anti-inflammatory effects are postulated to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
Refining purification steps to remove impurities from Nigakinone samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Nigakinone samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound samples?
A1: Crude extracts containing this compound, a canthin-6-one (B41653) alkaloid, are often isolated from plant sources like Picrasma quassioides. These extracts typically contain a mixture of structurally related compounds that can be challenging to separate. Common impurities include other canthin-6-one alkaloids such as canthin-6-one and 5-methoxy-canthin-6-one, as well as various β-carboline alkaloids and quassinoids.[1] The presence of these related alkaloids necessitates a multi-step purification approach to achieve high purity.
Q2: What is a general workflow for the purification of this compound?
A2: A typical purification strategy for this compound from a crude plant extract involves a multi-step process to systematically remove impurities. The general workflow begins with extraction, followed by liquid-liquid partitioning, and then sequential chromatographic separations, often concluding with recrystallization to obtain a highly pure product.[2][3]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A combination of chromatographic methods is generally most effective for purifying canthin-6-one alkaloids like this compound.[4]
-
Initial Fractionation: Column chromatography using silica (B1680970) gel is a common first step to separate the crude extract into fractions based on polarity.[4]
-
Intermediate Purification: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating structurally similar alkaloids.
-
Final Polishing: A final purification step using a C18 reversed-phase column is often employed to achieve high purity. High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be a highly effective tool for the preparative separation of alkaloids from crude extracts.
Q4: How can I monitor the purity of my this compound sample during the purification process?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By spotting your fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of this compound from its impurities. Visualization can be achieved under UV light (254 nm and 365 nm) or by using a suitable staining reagent. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield of this compound after extraction and partitioning.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Consider using ultrasonic-assisted extraction to improve efficiency. |
| Loss of Product during Partitioning | Canthin-6-one alkaloids can have varying solubilities at different pH values. Check the pH of the aqueous layer during acid-base extraction. Perform a back-extraction of the aqueous layer to recover any lost product. |
| Degradation of this compound | Canthin-6-one alkaloids can be sensitive to light and high temperatures. Conduct extraction and purification steps in a protected environment and avoid excessive heat. |
Problem 2: Poor separation of this compound during column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Stationary Phase | While silica gel is commonly used, for challenging separations, consider using a different stationary phase such as alumina (B75360) or a C18 reversed-phase silica. |
| Incorrect Mobile Phase Composition | Systematically vary the solvent polarity of the mobile phase. Employing a shallow gradient elution can often improve the resolution of closely eluting compounds. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks and poor separation. |
Problem 3: Difficulty in obtaining high-purity this compound crystals.
| Possible Cause | Troubleshooting Suggestion |
| Presence of Persistent Impurities | If column chromatography is insufficient, a final polishing step using preparative HPLC on a C18 column is recommended to remove trace impurities. |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for successful recrystallization. Experiment with different solvent systems, such as a combination of dichloromethane (B109758), methanol (B129727), and acetone. Slow cooling of the saturated solution can promote the formation of well-defined crystals. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Canthin-6-one Alkaloid Purification
| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Purity Achieved |
| Column Chromatography | Silica Gel | Gradient of Dichloromethane/Methanol | Initial fractionation of crude extract | Moderate |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Intermediate to final purification | High (>95%) |
| HSCCC | Two-phase solvent system (e.g., petroleum ether-ethyl acetate-n-butanol-water) | - | Preparative separation of crude extract | High (>97%) |
Table 2: Purity and Yield of Canthin-6-one Alkaloids from Picrasma quassioides using a Mass-Spectrometry-Directed Autopurification System
| Compound | Purity (%) | Yield (mg) |
| Compound 3 | 95.1 | 58.8 |
| Compound 4 | 98.4 | 71.7 |
| 4-methoxy-5-hydroxycanthin-6-one (this compound) | 97.8 | 365.4 |
| Compound 7 | 97.7 | 172.7 |
| Compound 8 | 98.2 | 180.3 |
| Data adapted from a study on the purification of alkaloids from Picrasma quassioides. |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane.
-
Extraction: The defatted plant material is then extracted with a polar solvent system, such as 90:10 methanol/water.
-
Partitioning: The extract is concentrated and then partitioned with ethyl acetate (B1210297).
-
Acid-Base Extraction: The ethyl acetate layer is subjected to an acid-base extraction to yield a crude alkaloid fraction.
-
Silica Gel Chromatography: The crude alkaloid fraction is loaded onto a silica gel column and eluted with a gradient of dichloromethane and methanol to obtain semi-purified fractions.
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation: The semi-purified this compound fraction from column chromatography is dissolved in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., dichloromethane/methanol/acetone).
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystal growth, the solution can be stored at 4°C.
-
Crystal Collection: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Validation & Comparative
The Anti-Inflammatory Potential of Nigakinone and Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic inflammation is a significant contributing factor to a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The exploration of natural compounds as anti-inflammatory agents offers a promising avenue for therapeutic development, potentially providing alternatives with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anti-inflammatory efficacy of Nigakinone, a quassinoid found in plants of the Picrasma genus, with other well-researched natural compounds: curcumin, quercetin, and resveratrol.
While direct experimental data on the anti-inflammatory activity of this compound is limited in the currently available scientific literature, this guide will draw comparisons based on the activity of a related quassinoid, isobrucein B, to provide a preliminary assessment of this class of compounds.
Comparative Efficacy of Natural Anti-Inflammatory Compounds
The anti-inflammatory effects of these natural compounds are often evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound's inhibitory effect.
| Compound | Target | Cell Line | IC50 Value (µM) |
| Isobrucein B | TNF-α, IL-1β, KC/CXCL1 | LPS-stimulated macrophages | Data on specific IC50 values for cytokine inhibition is not readily available; however, studies show inhibition of production/release[1]. |
| Thymoquinone | Nitric Oxide (iNOS) | LPS-stimulated rat peritoneal macrophages | 1.4 - 2.76[2] |
| Curcumin | Nitric Oxide (iNOS) | LPS and IFN-γ-activated RAW 264.7 macrophages | 6[3] |
| Curcumin | Nitric Oxide (iNOS) | LPS-stimulated primary microglia | 3.7[4] |
| Quercetin | Nitric Oxide (iNOS) | LPS-activated RAW 264.7 cells | Not explicitly stated, but significant inhibition at 5-50 µM[5]. |
| Resveratrol | Nitric Oxide (iNOS) | LPS-activated RAW 264.7 macrophages | 5[6] |
Note: Data for this compound is not directly available. Isobrucein B is presented as a representative quassinoid. The efficacy of these compounds can vary depending on the specific experimental conditions.
Key Anti-Inflammatory Signaling Pathways
Many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Simplified NF-κB signaling pathway initiated by LPS.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence[3].
2. Compound Treatment and LPS Stimulation:
-
After incubation, remove the culture medium.
-
Add fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin, quercetin, resveratrol) to the wells.
-
Simultaneously, add LPS (1 µg/mL) to all wells except the control group to induce an inflammatory response[3].
3. Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
4. Measurement of Nitrite (B80452) Concentration (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a separate 96-well plate[3].
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
5. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
-
The IC50 value is determined from a dose-response curve.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Measurement of TNF-α and IL-6 Levels by ELISA
This protocol outlines the general steps for quantifying the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Sample Collection:
-
Following the same cell culture, treatment, and stimulation procedure as the NO inhibition assay, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cells or debris. The cleared supernatant can be used immediately or stored at -80°C for later analysis.
2. ELISA Procedure (using a commercial kit):
-
Coating: Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample Incubation: Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope of the captured cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) that binds to the detection antibody.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
3. Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
The percentage of cytokine inhibition can be calculated similarly to the NO inhibition assay.
Conclusion
While direct evidence for the anti-inflammatory efficacy of this compound is still emerging, the available data on related quassinoids like isobrucein B suggest a potential for this class of compounds to modulate inflammatory responses. When compared to well-established natural anti-inflammatory agents such as curcumin, quercetin, and resveratrol, it is evident that these compounds effectively inhibit key inflammatory mediators, often at low micromolar concentrations. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the anti-inflammatory properties of this compound and other novel natural products. Future studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive profile of the anti-inflammatory potential of this compound.
References
- 1. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymoquinone suppresses expression of inducible nitric oxide synthase in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
Nigakinone vs. Synthetic Anti-inflammatory Drugs: A Comparative Efficacy and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Nigakinone, a canthin-6-one (B41653) alkaloid isolated from plants of the Picrasma genus, has garnered scientific interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with established synthetic anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Indomethacin, and the corticosteroid Dexamethasone. The comparative analysis is based on available in vitro and in vivo experimental data, focusing on their mechanisms of action and inhibitory effects on key inflammatory mediators.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound and the selected synthetic anti-inflammatory drugs. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Experimental conditions, such as cell lines and stimuli, can influence the results, and therefore, these values should be interpreted with this context in mind.
Table 1: In Vitro Anti-inflammatory Activity — Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | Target | IC50 / ED50 |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | iNOS | Data not available |
| TNF-α Release | RAW 264.7 | TNF-α | Data not available | |
| 5-methoxycanthin-6-one | Carrageenan-induced Paw Edema (in vivo) | Rat | Inflammation | ED50 = 60.84 ± 0.010 mg/kg[1] |
| Diclofenac | COX-1 Inhibition | Human | COX-1 | IC50 = 0.611 µM |
| COX-2 Inhibition | Human | COX-2 | IC50 = 0.63 µM | |
| PGE2 Release | Human Synovial Cells | COX | IC50 = 1.6 ± 0.02 nM | |
| Indomethacin | COX-1 Inhibition | Enzyme Assay | COX-1 | IC50 = 18 nM |
| COX-2 Inhibition | Enzyme Assay | COX-2 | IC50 = 26 nM | |
| PGE2 Release | Human Synovial Cells | COX | IC50 = 5.5 ± 0.1 nM | |
| Nitric Oxide (NO) Production | RAW 264.7 | iNOS | IC50 = 65.3 µM[2] | |
| Dexamethasone | MCP-1 Secretion | Human Retinal Pericytes | MCP-1 | IC50 = 3 nM |
| IL-1β Secretion | Human Retinal Pericytes | IL-1β | IC50 = 7 nM | |
| IL-8 Secretion | Human Retinal Pericytes | IL-8 | IC50 = 55 nM |
Mechanisms of Action: A Tale of Different Pathways
The anti-inflammatory effects of this compound and synthetic drugs are mediated through distinct molecular mechanisms, primarily targeting key signaling pathways and enzymes in the inflammatory cascade.
This compound:
This compound, also known as 4-methoxy-5-hydroxycanthin-6-one, exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[3][4] Studies have shown that this compound significantly inhibits the production of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[3][4] The underlying mechanism is believed to involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Synthetic Anti-inflammatory Drugs:
-
Diclofenac and Indomethacin (NSAIDs): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs reduce the production of prostaglandins.
-
Dexamethasone (Corticosteroid): Dexamethasone is a potent synthetic glucocorticoid. Its mechanism of action involves binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates the expression of a wide range of genes involved in the inflammatory response. A key action of Dexamethasone is the transrepression of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1), leading to a broad inhibition of the production of cytokines, chemokines, and adhesion molecules.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound and the synthetic drugs.
Caption: General Inflammatory Signaling Pathway.
Caption: Drug Intervention Points in Inflammation.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
1. In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Line: Murine macrophage cell line, RAW 264.7.
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (this compound or synthetic drugs) for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
2. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
The assay can be performed using purified recombinant human COX-1 and COX-2 enzymes or a whole blood assay.
-
In an enzyme-based assay, the test compound is incubated with the COX enzyme.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
-
3. In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a rodent model.
-
Animal Model: Typically male Wistar or Sprague-Dawley rats.
-
Methodology:
-
The test compound is administered orally or intraperitoneally to the animals.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is made into the hind paw to induce inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group. The ED50 value can be determined from these results.
-
Conclusion
This compound demonstrates promising anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO and TNF-α, likely through the modulation of the NF-κB pathway.[3][4] This mechanism of action, targeting upstream signaling pathways, suggests a broader anti-inflammatory potential compared to NSAIDs that primarily target COX enzymes.
However, a direct and comprehensive quantitative comparison with synthetic anti-inflammatory drugs is currently hampered by the limited availability of specific IC50 values for this compound in standardized in vitro assays. The existing data for a related compound, 5-methoxycanthin-6-one, shows in vivo anti-inflammatory effects, but further research is imperative to establish a clear dose-response relationship for this compound itself and to determine its potency relative to established drugs like Diclofenac, Indomethacin, and Dexamethasone.
Future research should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade and conducting head-to-head comparative studies with synthetic drugs using standardized experimental protocols. Such studies are crucial for validating its therapeutic potential and paving the way for its possible development as a novel anti-inflammatory agent. The multifaceted mechanism of action of this compound may offer advantages over single-target synthetic drugs, potentially leading to a better therapeutic profile with fewer side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Nigakinone and its Synthetic Analogs in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual frontier. In this landscape, natural products have historically served as a rich reservoir of bioactive scaffolds. Nigakinone, a canthin-6-one (B41653) alkaloid, has emerged as a compound of interest due to its cytotoxic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, offering insights into the chemical modifications that influence their anticancer potential.
This compound, chemically known as 4-methoxy-5-hydroxycanthin-6-one, belongs to the β-carboline alkaloid family, a class of compounds recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] The planar tetracyclic structure of the canthin-6-one core is believed to be a key contributor to its mechanism of action, which can involve intercalation into DNA.[1] Understanding how substitutions on this core scaffold impact cytotoxicity is crucial for the rational design of more potent and selective anticancer drugs.
Comparative Cytotoxicity of Canthin-6-one Analogs
While comprehensive SAR studies on a broad series of synthetic this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on related canthin-6-one derivatives. Research into novel synthesized canthin-6-one compounds with modifications, particularly at the C-2 position, has provided quantitative data on their antiproliferative activities against various human cancer cell lines.[3][4]
The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of novel canthin-6-one derivatives, providing a basis for understanding the influence of different amide side chains at the C-2 position on their anticancer activity. For comparison, the parent canthin-6-one (CO) is included.
| Compound | R Group (at C-2) | HT29 (Colon Cancer) IC50 (μM) | H1975 (Lung Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) |
| CO | -H | 8.6 | 10.7 | 9.8 | 7.6 |
| 8a | -NH(CH₂)₂OH | 3.8 | 4.5 | 5.1 | 4.2 |
| 8b | -NH(CH₂)₃OH | 4.1 | 5.2 | 5.9 | 4.8 |
| 8c | -NHCH₂CH(OH)CH₂OH | 4.5 | 6.1 | 6.8 | 5.5 |
| 8d | -NH(CH₂)₂N(CH₃)₂ | 2.5 | 3.1 | 3.9 | 2.8 |
| 8e | -NH(CH₂)₃N(CH₃)₂ | 2.8 | 3.5 | 4.2 | 3.1 |
| 8f | -N(piperidine) | 2.1 | 2.8 | 3.5 | 2.4 |
| 8g | -N(morpholine) | 3.2 | 4.1 | 4.9 | 3.6 |
| 8h | -N(4-methylpiperazine) | 1.0 | 1.5 | 1.9 | 1.2 |
| 8i | -NH(CH₂)₂-N(pyrrolidine) | 2.3 | 2.9 | 3.7 | 2.6 |
| 8j | -NH(CH₂)₃-N(piperidine) | 2.6 | 3.3 | 4.0 | 2.9 |
| 8k | -NH(CH₂)₂-N(morpholine) | 3.0 | 3.8 | 4.6 | 3.3 |
| 8l | -NH(CH₂)₂-N(4-methylpiperazine) | 1.8 | 2.3 | 2.9 | 2.0 |
Data sourced from: Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis.
From this data, a clear structure-activity relationship emerges. The introduction of various amide side chains at the C-2 position generally enhances the cytotoxic activity compared to the unsubstituted canthin-6-one. Notably, the presence of a terminal N-methylpiperazine group in compound 8h resulted in the most potent antiproliferative activity across all tested cell lines, with an IC50 value of 1.0 μM against HT29 cells. This suggests that the basic nitrogen and the overall conformation of the piperazine (B1678402) ring play a significant role in the compound's interaction with its biological target.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs relies on standardized in vitro assays. The following are detailed methodologies for key experiments typically employed in such studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HT29, A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., canthin-6-one and its derivatives) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
The mechanism of cell death induced by these compounds is often investigated through apoptosis and cell cycle analysis.
-
Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
For Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining): Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
For Cell Cycle Analysis (Propidium Iodide Staining): Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then treated with RNase A and stained with PI.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Apoptosis: Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content (PI fluorescence). Canthin-6-one has been shown to cause an accumulation of cells in the G2/M phase.
-
Visualizing the SAR Workflow and Mechanism of Action
To better understand the process of structure-activity relationship studies and the potential mechanism of action of canthin-6-one alkaloids, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
The anticancer activity of canthin-6-one alkaloids is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. The following diagram illustrates a simplified signaling pathway that may be involved.
Caption: Potential mechanism of action for canthin-6-one analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxy-5-hydroxycanthin-6-one | C15H10N2O3 | CID 5320161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Confirming the Molecular Target of Nigakinone: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's molecular target is a cornerstone of preclinical development. This guide provides a comparative analysis of Nigakinone, a natural alkaloid with demonstrated anti-inflammatory properties, and illustrates the pivotal role of knockout models in confirming its mechanism of action. By presenting experimental data from studies utilizing Farnesoid X receptor (FXR) knockout mice, we offer an objective resource for scientists engaged in target validation.
Introduction to this compound and its Hypothesized Target
This compound, an alkaloid isolated from Picrasma quassioides, has shown promising anti-inflammatory effects in various experimental models.[1] Recent studies suggest that this compound's therapeutic effects in inflammatory conditions such as colitis are mediated through the activation of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor known to play a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammatory responses. The hypothesis is that this compound binds to and activates FXR, which in turn suppresses downstream inflammatory signaling pathways, notably the NLRP3 inflammasome.
To definitively establish that FXR is the direct molecular target of this compound, a robust genetic validation strategy is essential. The use of knockout (KO) animal models, in which the gene encoding the target protein (FXR) has been deleted, provides the most rigorous evidence of on-target activity. In this context, an FXR knockout mouse model (Fxr-/-) serves as the ideal negative control. If this compound's anti-inflammatory effects are indeed mediated by FXR, these effects should be significantly diminished or completely absent in Fxr-/- mice compared to their wild-type (WT) counterparts.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action involves this compound activating FXR, which then leads to the inhibition of the NLRP3 inflammasome pathway, a key driver of inflammation in conditions like colitis. The experimental workflow to validate this involves inducing colitis in both wild-type and FXR knockout mice and comparing the therapeutic efficacy of this compound in these two groups.
Comparative Performance Data
The following tables summarize quantitative data from a study investigating the effects of this compound on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in both wild-type and Fxr-/- mice.[1] These data objectively compare the performance of this compound in the presence and absence of its hypothesized molecular target.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Mouse Strain | Treatment Group | Peak Disease Activity Index (DAI) |
| Wild-Type (WT) | Vehicle + DSS | 3.5 ± 0.4 |
| Wild-Type (WT) | This compound + DSS | 1.8 ± 0.3 |
| FXR Knockout (Fxr-/-) | Vehicle + DSS | 3.6 ± 0.5 |
| FXR Knockout (Fxr-/-) | This compound + DSS | 3.4 ± 0.4 |
DAI is a composite score of weight loss, stool consistency, and bleeding.
Table 2: Effect of this compound on Colon Length in DSS-Induced Colitis
| Mouse Strain | Treatment Group | Colon Length (cm) |
| Wild-Type (WT) | Vehicle + DSS | 6.2 ± 0.5 |
| Wild-Type (WT) | This compound + DSS | 8.1 ± 0.6 |
| FXR Knockout (Fxr-/-) | Vehicle + DSS | 6.1 ± 0.4 |
| FXR Knockout (Fxr-/-) | This compound + DSS | 6.3 ± 0.5 |
Shortening of the colon is a key indicator of inflammation and damage in this model.
Table 3: Effect of this compound on Colonic IL-1β Levels in DSS-Induced Colitis
| Mouse Strain | Treatment Group | IL-1β Level (pg/mg tissue) |
| Wild-Type (WT) | Vehicle + DSS | 152 ± 18 |
| Wild-Type (WT) | This compound + DSS | 75 ± 12 |
| FXR Knockout (Fxr-/-) | Vehicle + DSS | 158 ± 20 |
| FXR Knockout (Fxr-/-) | This compound + DSS | 149 ± 17 |
IL-1β is a pro-inflammatory cytokine produced via the NLRP3 inflammasome.
The data clearly demonstrate that this compound significantly ameliorates the clinical signs of colitis (reduced DAI, preserved colon length) and suppresses a key inflammatory cytokine (IL-1β) in wild-type mice.[1] In stark contrast, these protective effects are abrogated in FXR knockout mice, strongly indicating that the anti-inflammatory action of this compound is dependent on the presence of FXR.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for the key experiments involved in the genetic validation of this compound's target.
1. DSS-Induced Colitis Model
-
Animals: Age- and sex-matched wild-type and Fxr-/- mice (e.g., C57BL/6 background) are used.
-
Induction: Acute colitis is induced by administering 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment: Mice are randomly assigned to treatment groups. This compound (e.g., 25-100 mg/kg) or vehicle is administered daily via oral gavage, starting from the first day of DSS administration.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint: On day 8, mice are euthanized, and the colons are collected for analysis of length, histology, and biochemical markers.
2. Histological Analysis
-
Sample Preparation: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm).
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration.
-
Scoring: A histological score is assigned based on the severity of inflammation, depth of lesions, and crypt damage, evaluated by a blinded pathologist.
3. Measurement of Inflammatory Markers (ELISA)
-
Sample Preparation: A section of the colon is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.
-
ELISA: The concentration of inflammatory cytokines such as IL-1β and TNF-α in the colonic tissue lysate is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Normalization: Cytokine levels are normalized to the total protein concentration of the lysate, determined by a BCA protein assay.
Conclusion
The comparative data obtained from wild-type versus FXR knockout models provide compelling evidence that this compound exerts its anti-inflammatory effects in experimental colitis through the activation of FXR. The abrogation of its therapeutic efficacy in the absence of FXR confirms that it is an on-target effect. This guide underscores the indispensable value of using knockout models for the definitive validation of molecular targets in drug discovery, providing a clear and objective basis for further development. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the fields of pharmacology, gastroenterology, and drug development.
References
Independent Verification of Nigakinone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Nigakinone, a natural canthin-6-one (B41653) alkaloid, against established alternatives in the fields of anti-inflammatory and anti-cancer research. The information presented is supported by experimental data to aid in the evaluation of its suitability for further investigation and development.
Anti-inflammatory Potential
This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action is linked to the modulation of key inflammatory pathways, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the anti-inflammatory effects of this compound in comparison to Diclofenac, a widely used NSAID.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | TNF-α & NO reduction | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction in inflammatory mediators. | [No specific quantitative data in search results] |
| This compound | Paw Edema Reduction | Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw swelling. | [No specific quantitative data in search results] |
| This compound | Colitis Amelioration | DSS-induced colitis in mice | Reduced colonic inflammatory cytokine levels and maintained mucosal barrier function via FXR/NLRP3 pathway. | [No specific quantitative data in search results] |
| Diclofenac | Paw Edema Reduction | Carrageenan-induced paw edema in rats | Significant reduction in paw edema. | [1] |
| Diclofenac | Prostaglandin Synthesis Inhibition | In vitro assays | Inhibition of COX-1 and COX-2 enzymes. | [2] |
Signaling Pathway: this compound's Anti-inflammatory Mechanism
This compound exerts its anti-inflammatory effects in colitis by acting as an agonist of the Farnesoid X Receptor (FXR). Activation of FXR leads to the downstream inhibition of the NLRP3 inflammasome, a key component in the inflammatory response. This targeted action suggests a specific mechanism with the potential for reduced off-target effects compared to broader-acting anti-inflammatory agents.
Anti-cancer Potential
While research on this compound's anti-cancer activity is emerging, related canthin-6-one alkaloids have shown promising cytotoxic effects against various cancer cell lines. This section compares the in vitro efficacy of a representative canthin-6-one alkaloid with the standard chemotherapeutic agent, Doxorubicin.
Comparative Efficacy of Anti-cancer Agents
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for a canthin-6-one alkaloid and Doxorubicin against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [3] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [3] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [3] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | ||
| A375 | Skin Cancer | 5.71 ± 0.20 | ||
| HeLa | Cervical Cancer | 4.30 ± 0.27 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | |
| HeLa | Cervical Carcinoma | 2.9 | ||
| HepG2 | Hepatocellular Carcinoma | 12.2 | ||
| A549 | Lung Cancer | > 20 |
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram outlines the typical workflow for determining the cytotoxic effects of a compound using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings.
In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
TNF-α: Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the percentage of inhibition for each concentration of this compound.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, this compound-treated (various doses), and positive control (e.g., Diclofenac).
-
Drug Administration: Administer this compound or the control compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Anti-cancer Assay: MTT Cell Viability Assay
-
Cell Culture: Maintain the desired cancer cell lines in their respective recommended culture media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a comparator compound (e.g., Doxorubicin), or a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the compound concentration.
References
Safety Operating Guide
Navigating the Safe Disposal of Nigakinone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Nigakinone, a naturally occurring alkaloid with noted anti-inflammatory properties, the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions necessitates a cautious and informed approach.[1] This guide provides essential safety and logistical information, including a step-by-step operational plan, to ensure the safe and compliant management of this compound waste. The following procedures are based on best practices for handling chemical waste in a laboratory setting.
Key Chemical Data for this compound
A summary of the available chemical and physical properties of this compound is provided below to inform a preliminary risk assessment.
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₂O₃[1][2][3][4] |
| Molecular Weight | 266.25 g/mol [2][3][4] |
| CAS Number | 18110-86-6[1][2] |
| Physical Description | Solid[1] |
| Solubility | Soluble in Methanol[1] |
| Purity | ≥98%[1] |
Step-by-Step Disposal Protocol
As no specific experimental protocols for the disposal of this compound are published, the recommended protocol is to adhere to the general guidelines for chemical waste management established by your institution's Environmental Health and Safety (EHS) department. These internal protocols are designed to comply with federal, state, and local regulations for the safe handling and disposal of chemical waste.
1. Waste Identification and Segregation:
-
Treat all unused or surplus this compound and any materials contaminated with it (e.g., gloves, wipes, glassware) as chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent unintended reactions. Keep it separate from incompatible materials.
2. Waste Containment and Labeling:
-
Solid Waste: Place contaminated solid waste, such as personal protective equipment (PPE) and disposable labware, in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate quantity of the waste.
3. Storage:
-
Store the sealed waste container in a designated and secure area with restricted access.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste disposal company.[5][6]
-
Do not attempt to dispose of this compound waste down the drain or in regular trash.[5]
-
Do not transport the chemical waste outside of your laboratory. Trained EHS personnel should handle the collection and final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a chemical, like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for research use only and is based on general chemical safety principles. It is not a substitute for a formal safety assessment and the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your institution's EHS for detailed protocols and in case of any spills or exposures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
